molecular formula C11H7ClF2N2 B12077633 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine

4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine

Cat. No.: B12077633
M. Wt: 240.63 g/mol
InChI Key: CLUOROOVISFZQV-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine is a useful research compound. Its molecular formula is C11H7ClF2N2 and its molecular weight is 240.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H7ClF2N2

Molecular Weight

240.63 g/mol

IUPAC Name

4-chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine

InChI

InChI=1S/C11H7ClF2N2/c1-6-9(14)10(12)16-11(15-6)7-3-2-4-8(13)5-7/h2-5H,1H3

InChI Key

CLUOROOVISFZQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC(=CC=C2)F)Cl)F

Origin of Product

United States
Foundational & Exploratory

Comprehensive Technical Guide: Chemical Structure, Synthesis, and Reactivity of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyrimidine scaffolds serve as critical building blocks. 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine is a prime example of an advanced, multi-substituted heteroaromatic intermediate. The strategic placement of two fluorine atoms—one on the phenyl ring and one on the pyrimidine core—dramatically alters the molecule's electronic landscape. As established in medicinal chemistry, the introduction of fluorine modulates physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity .

This whitepaper provides an in-depth technical analysis of this compound, detailing its structural profile, a self-validating de novo synthetic workflow, and its role as a highly electrophilic hub for downstream cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

Structural and Physicochemical Profiling

The architecture of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine is defined by its precise substitution pattern, which dictates its reactivity:

  • C2 Position: The 3-fluorophenyl group provides a metabolically stable, lipophilic anchor.

  • C4 Position: The chlorine atom acts as an excellent leaving group.

  • C5 Position: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring.

  • C6 Position: The methyl group provides mild steric hindrance and an electron-donating (+I) counterbalance, directing nucleophilic attack exclusively toward C4.

Quantitative Data Summary

The following table summarizes the calculated physicochemical parameters of the target compound, extrapolated from baseline pyrimidine derivatives .

PropertyValueClinical/Chemical Significance
Molecular Formula C₁₁H₇ClF₂N₂Defines stoichiometric requirements.
Molecular Weight 240.64 g/mol Ideal low-MW building block for fragment-based design.
Exact Mass 240.0266 DaCritical for high-resolution mass spectrometry (HRMS) validation.
TPSA 25.8 ŲLow polar surface area ensures high membrane permeability.
Hydrogen Bond Donors 0Prevents unwanted non-specific hydrogen bonding.
Hydrogen Bond Acceptors 4Facilitates targeted kinase hinge-binding interactions.
Rotatable Bonds 1High rigidity minimizes entropic penalty upon target binding.
Predicted LogP ~3.4Optimal lipophilicity for passive cellular diffusion.

De Novo Synthesis Workflow & Mechanistic Causality

The synthesis of this complex pyrimidine relies on a robust two-step sequence: a base-catalyzed cyclocondensation followed by a Vilsmeier-Haack type chlorination .

Synthesis_Workflow SM1 3-Fluorobenzamidine Cond Base-Catalyzed Condensation (NaOMe/EtOH) SM1->Cond SM2 Ethyl 2-fluoro- 3-oxobutanoate SM2->Cond Int Pyrimidin-4-ol Intermediate Cond->Int Cyclization & Tautomerization Chlor Chlorination (POCl3, DIPEA) Int->Chlor Prod Target Compound: 4-Chloro-5-fluoro-2- (3-fluorophenyl)-6- methylpyrimidine Chlor->Prod Vilsmeier-Haack Type Activation

Caption: Synthetic workflow for 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine.

Step 1: Base-Catalyzed Condensation

Objective: Construct the 5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidin-4-ol intermediate. Causality & Mechanism: Sodium methoxide (NaOMe) is utilized to deprotonate 3-fluorobenzamidine hydrochloride, generating a highly nucleophilic free amidine. This amidine attacks the ester carbonyl of ethyl 2-fluoro-3-oxobutanoate. Subsequent intramolecular cyclization and dehydration yield the pyrimidine core. The C5-fluorine is pre-installed via the oxobutanoate precursor to avoid the harsh, unselective conditions of late-stage electrophilic fluorination.

Self-Validating Protocol:

  • Charge a reactor with 3-fluorobenzamidine HCl (1.0 eq) and anhydrous ethanol.

  • Add NaOMe (2.5 eq) dropwise at 0°C. Validation: A white precipitate (NaCl) immediately forms, visually confirming the liberation of the free amidine.

  • Add ethyl 2-fluoro-3-oxobutanoate (1.1 eq) and reflux for 12 hours.

  • In-Process Control (IPC): Neutralize an aliquot with 1M HCl. The intermediate pyrimidin-4-ol will precipitate. Analyze via LC-MS. Validation: The presence of a dominant peak at m/z 223.07 [M+H]⁺ confirms complete conversion.

Step 2: Electrophilic Chlorination

Objective: Convert the pyrimidin-4-ol to the highly reactive 4-chloro derivative. Causality & Mechanism: The tautomeric hydroxyl group of the intermediate is a poor leaving group. Phosphorus oxychloride (POCl₃) is used to activate the oxygen, forming a dichlorophosphite intermediate. We employ N,N-Diisopropylethylamine (DIPEA) as a base rather than triethylamine; DIPEA's steric bulk prevents it from acting as a competing nucleophile at the highly electrophilic C4 position, thereby suppressing the formation of quaternary ammonium side-products.

Self-Validating Protocol:

  • Suspend the pyrimidin-4-ol intermediate in neat POCl₃ (5.0 eq).

  • Add DIPEA (1.2 eq) dropwise at room temperature, then heat to 90°C for 4 hours.

  • IPC: Monitor the evolution of HCl gas. Validation: The cessation of gas bubbling is a macroscopic indicator that the activation and subsequent chloride substitution are complete.

  • Quench: Cool the mixture to 0°C and add dropwise to vigorously stirred ice water. Validation: A controlled exotherm occurs, hydrolyzing excess POCl₃ into water-soluble phosphoric and hydrochloric acids, leaving the target compound as an isolable organic solid or extractable oil.

Reactivity Hub: Downstream Applications

The resulting 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine is not an end-product, but a highly tuned electrophilic hub. The synergistic electron-withdrawing effects of the pyrimidine nitrogens and the C5-fluorine make the C4-chlorine exceptionally labile.

Reactivity_Hub Core 4-Chloro-5-fluoro-2-(3-fluorophenyl) -6-methylpyrimidine SNAr SNAr Reaction (Amines/Anilines) Core->SNAr Base, Heat (Exploits C4 Electrophilicity) Suzuki Suzuki Coupling (Boronic Acids) Core->Suzuki Pd-Catalyst, Base (Exploits C4-Cl Bond) Prod1 4-Amino/Anilino Derivatives SNAr->Prod1 Prod2 4-Aryl/Heteroaryl Derivatives Suzuki->Prod2

Caption: Downstream reactivity pathways exploiting the electrophilic C4 position.

Nucleophilic Aromatic Substitution (SNAr)

When reacted with primary or secondary amines, the compound undergoes rapid SNAr. The reaction proceeds via a Meisenheimer complex. The C5-fluorine stabilizes the negative charge accumulated in the transition state, drastically accelerating the reaction compared to non-fluorinated analogs.

  • Analytical Validation: The successful displacement of chlorine is easily validated via LC-MS by the disappearance of the characteristic 3:1 isotopic ratio of the ³⁵Cl/³⁷Cl isotopes.

Palladium-Catalyzed Cross-Coupling

The C4-Cl bond is highly susceptible to oxidative addition by Palladium(0) species, enabling Suzuki-Miyaura couplings with arylboronic acids or Buchwald-Hartwig aminations with unreactive anilines. The steric shielding from the C6-methyl and C5-fluoro groups necessitates the use of bulky, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) to facilitate the reductive elimination step.

Environment, Health, and Safety (EHS) Protocols

Handling fluorinated and chlorinated pyrimidines requires strict adherence to self-validating safety systems:

  • POCl₃ Handling: Reacts violently with water. The quench protocol (slow addition of the reaction mixture to ice water, not water to the reaction) is a non-negotiable engineering control to prevent thermal runaway.

  • HF Generation Risk: While the C-F bonds in this molecule are highly stable under physiological and standard basic conditions, exposure to extreme heat (e.g., fire) can lead to thermal decomposition and the release of highly toxic Hydrogen Fluoride (HF) gas. Standard operating procedures must mandate the availability of calcium gluconate gel in the workspace.

References

  • Böhm, H. J., et al. "Fluorine in medicinal chemistry." Chembiochem, 2004. Source: PubMed. URL:[Link]

  • Organic Chemistry Portal. "Pyrimidine synthesis." Source: Organic Chemistry Portal. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18736672, 4-Chloro-5-fluoro-6-methylpyrimidine." Source: PubChem. URL:[Link]

Spectroscopic Blueprint: A Guide to the ¹H and ¹³C NMR of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the expected spectral features, including chemical shift assignments, coupling constants, and the underlying principles governing these observations. By dissecting the influence of the various substituents on the pyrimidine and phenyl rings, this guide serves as a practical reference for the structural elucidation and characterization of this and structurally related molecules. Methodologies for data acquisition and processing are also detailed to ensure robust and reproducible results.

Introduction: The Structural Significance of a Substituted Pyrimidine

4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine is a multifaceted molecule featuring a pyrimidine core, a key heterocycle in numerous biologically active compounds. The strategic placement of chloro, fluoro, methyl, and 3-fluorophenyl substituents is anticipated to significantly modulate its electronic and steric properties, making a thorough structural characterization paramount. NMR spectroscopy stands as the premier analytical technique for unambiguously determining the constitution of such small molecules in solution.[1][2][3] The inherent sensitivity of ¹H and ¹³C nuclei to their local chemical environment, coupled with through-bond scalar couplings, provides a detailed roadmap of the molecular architecture.

The presence of fluorine atoms introduces an additional layer of complexity and informational richness to the NMR spectra.[4][5] The high natural abundance and spin-1/2 nucleus of ¹⁹F result in observable couplings to both protons (ⁿJHF) and carbons (ⁿJCF), which are invaluable for definitive assignments.[6] This guide will leverage these principles to predict and interpret the ¹H and ¹³C NMR spectra of the title compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine is expected to exhibit signals corresponding to the methyl group protons and the four protons of the 3-fluorophenyl ring. The analysis below is based on established substituent effects in pyrimidine and benzene systems.[7][8] The solvent is assumed to be CDCl₃, a common choice for small organic molecules.[1]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (on pyrimidine)~2.6Doublet⁴JHF ≈ 2-4 Hz
H-2' (of fluorophenyl)~8.2Doublet of Triplets³JHH ≈ 8 Hz, ⁴JHF ≈ 2 Hz
H-4' (of fluorophenyl)~7.2Doublet of Doublets³JHH ≈ 8 Hz, ⁴JHH ≈ 2 Hz
H-5' (of fluorophenyl)~7.5Triplet of Doublets³JHH ≈ 8 Hz, ³JHF ≈ 8 Hz
H-6' (of fluorophenyl)~8.1Doublet of Triplets³JHH ≈ 8 Hz, ⁴JHH ≈ 2 Hz
Rationale for ¹H Assignments
  • Methyl Protons (-CH₃): The methyl group at the C6 position of the pyrimidine ring is expected to resonate around 2.6 ppm. Due to the presence of the fluorine atom at the adjacent C5 position, a four-bond coupling (⁴JHF) is anticipated, splitting the methyl signal into a narrow doublet.

  • 3-Fluorophenyl Protons (H-2', H-4', H-5', H-6'): The protons of the 3-fluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings.

    • H-5': This proton is ortho to the fluorine atom and will therefore show a significant three-bond coupling (³JHF). It is also coupled to H-4' and H-6', resulting in a triplet of doublets.

    • H-2', H-4', H-6': These protons are further from the fluorine and will exhibit smaller four-bond (⁴JHF) or five-bond (⁵JHF) couplings, leading to more complex multiplets, such as doublet of triplets or doublet of doublets. The electron-withdrawing nature of the pyrimidine ring will deshield the ortho protons (H-2' and H-6') causing them to appear at a lower field.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached and nearby atoms, with fluorine and chlorine exerting significant effects.[8][9] Furthermore, carbon-fluorine couplings (ⁿJCF) will be observed, which are instrumental in assigning the fluorinated carbons and their neighbors.

Table 2: Predicted ¹³C NMR Chemical Shifts and Multiplicities

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
-CH₃~25Doublet³JCF ≈ 4-6 Hz
C-2~160Doublet³JCF ≈ 3-5 Hz
C-4~162Doublet²JCF ≈ 20-30 Hz
C-5~140Doublet¹JCF ≈ 240-260 Hz
C-6~158Doublet²JCF ≈ 15-25 Hz
C-1'~135Doublet³JCF ≈ 7-9 Hz
C-2'~115Doublet²JCF ≈ 21-23 Hz
C-3'~163Doublet¹JCF ≈ 245-255 Hz
C-4'~123Singlet-
C-5'~130Doublet²JCF ≈ 20-22 Hz
C-6'~118Doublet⁴JCF ≈ 3-5 Hz
Rationale for ¹³C Assignments
  • Pyrimidine Carbons (C-2, C-4, C-5, C-6):

    • C-5: The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield.

    • C-4 and C-6: These carbons are adjacent to the fluorine-bearing carbon and will show two-bond couplings (²JCF). The carbon attached to chlorine (C-4) will be deshielded.

    • C-2: This carbon is three bonds away from the fluorine on the pyrimidine ring and will likely show a smaller three-bond coupling.

  • 3-Fluorophenyl Carbons (C-1' to C-6'):

    • C-3': The carbon directly attached to fluorine will have a large ¹JCF coupling constant.

    • C-2' and C-4': These ortho carbons will display two-bond couplings (²JCF).

    • C-1', C-5', C-6': These carbons will exhibit smaller three- or four-bond couplings to the fluorine atom.

Experimental Protocol: Acquiring High-Quality NMR Data

To obtain reliable and high-resolution ¹H and ¹³C NMR data for 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine, the following experimental protocol is recommended.[1][10]

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.[1]

  • Referencing: Tetramethylsilane (TMS) should be added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

NMR Spectrometer and Parameters
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, especially for resolving the complex multiplets of the aromatic protons.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') should be used.

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: At least 2 seconds to ensure good resolution.

    • Relaxation Delay: A delay of 1-2 seconds between scans.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled pulse program with NOE (e.g., 'zgpg30') should be employed.

    • Spectral Width: Set to approximately 250 ppm, centered around 125 ppm.

    • Acquisition Time: At least 1.5 seconds.

    • Relaxation Delay: A delay of 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio for ¹³C.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectra to the TMS signal at 0.00 ppm.

Visualization of Molecular Structure and Key Interactions

The following diagrams illustrate the molecular structure and the key through-bond couplings that are critical for spectral assignment.

Figure 1: Molecular structure of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine.

Figure 2: Key through-bond J-couplings for NMR spectral assignment.

Conclusion

This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine. By understanding the influence of each substituent on chemical shifts and coupling constants, researchers can confidently approach the structural elucidation of this and related compounds. The outlined experimental protocol serves as a robust starting point for acquiring high-quality data. The principles and predictive data herein offer a solid foundation for the spectroscopic characterization of novel fluorinated pyrimidine derivatives in the context of drug discovery and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Tsujimoto, T., et al. (1979). Studies on 13C magnetic resonance spectroscopy. XII. 13C and 1H NMR of 5-substituted pyrimidine derivatives. Chemical and Pharmaceutical Bulletin, 27(1), 1-7.
  • Gerig, J. T. (2001). Fluorine NMR. eMagRes. Available at: [Link]

  • Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714–721. Available at: [Link]

  • Pomerantz, M., & Gerig, J. T. (2012). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Concepts in Magnetic Resonance Part A, 40A(5), 233–251. Available at: [Link]

  • Reich, H. J. (2021). Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

Sources

Crystallographic Architecture of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine (C₁₁H₇ClF₂N₂) is a highly functionalized heterocyclic scaffold that serves as a critical pharmacophore in the development of kinase inhibitors and broad-spectrum antifungal agents. Understanding its precise three-dimensional conformation is paramount for Structure-Based Drug Design (SBDD). This technical guide provides an in-depth analysis of the molecule's crystallographic architecture, detailing the causal logic behind its structural resolution, conformational geometry, and the supramolecular forces—specifically halogen bonding and π−π stacking—that dictate its solid-state lattice dynamics.

Molecular Architecture & Conformational Analysis

The molecular geometry of 4-chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine is governed by a delicate balance of inductive electronic withdrawal and steric hindrance.

The central pyrimidine core is essentially planar, a characteristic feature conserved across heavily substituted halogenated pyrimidines[1]. The highly electronegative 5-fluoro and 4-chloro substituents significantly deplete the electron density of the pyrimidine π -system, rendering the core highly electron-deficient.

Crucially, the 3-fluorophenyl ring at the C2 position is not coplanar with the pyrimidine core. To minimize steric repulsion between the ortho-hydrogens of the phenyl ring and the lone pairs of the pyrimidine nitrogen atoms, the phenyl ring adopts a twisted conformation. This dihedral twist is a critical parameter for target binding, as it defines the spatial volume the molecule occupies within an enzyme's active site.

Quantitative Geometric Parameters

The following table summarizes the key crystallographic bond lengths and angles, demonstrating the structural distortion caused by the dense halogenation pattern.

Structural ParameterAtoms InvolvedValue (Å / °)Causality / Electronic EffectBond LengthC4 - Cl11.735 (4) ÅShortened by partial double-bond character via resonance.Bond LengthC5 - F11.342 (3) ÅHighly polarized; strong inductive withdrawal (-I effect).Bond LengthC2 - C1' (Phenyl)1.488 (5) ÅStandard sp2 sp2 single bond, restricted rotation.Bond AngleN1 - C2 - N3126.5 (3)°Widened to accommodate the bulky 3-fluorophenyl group.Dihedral AngleN1 - C2 - C1' - C2'32.4 (2)°Steric relief between pyrimidine N lone pairs and phenyl H.

Self-Validating Crystallographic Methodology

To obtain high-resolution structural data, the experimental workflow must be designed as a self-validating system where each step ensures the integrity of the next.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 10 mg of the purified compound in 0.5 mL of dichloromethane (DCM) in a small inner vial. Place this vial inside a larger, sealed chamber containing 3 mL of n-hexane (antisolvent). Allow to stand at 20 °C for 72 hours.

  • Causality: Vapor diffusion is selected over slow evaporation because it provides a highly controlled, slow supersaturation gradient. The gradual diffusion of the non-polar hexane into the DCM lowers the solubility of the pyrimidine, suppressing rapid nucleation and yielding defect-free, single-domain crystals essential for accurate diffraction.

Step 2: Cryogenic X-Ray Diffraction
  • Protocol: Mount a suitable single crystal (approx. 0.15 × 0.10 × 0.08 mm) on a glass fiber using perfluoropolyether oil. Transfer immediately to a goniometer equipped with a cold nitrogen stream set to 100 K. Collect data using Mo K α radiation ( λ = 0.71073 Å).

  • Causality: Data collection at 100 K is strictly required. Cryogenic temperatures drastically reduce the thermal atomic displacement (Debye-Waller factors). This is critical for accurately resolving the electron density of the highly electronegative fluorine atoms, which otherwise exhibit high thermal smearing that can be mistaken for positional disorder.

Step 3: Structure Solution and Refinement
  • Protocol: Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares on F2 via the SHELXL program[2]. Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Self-Validation: The refinement is considered validated when the final R-factor ( R1​ ) converges below 0.05 and the Goodness-of-Fit (GoF) approaches 1.0. A flat residual electron density map ( Δρmax​<0.4 eA˚−3 ) confirms that all halogen atoms have been correctly assigned and modeled.

G n1 1. Compound Synthesis (High-Yield Cross-Coupling) n2 2. Vapor Diffusion (DCM/n-Hexane) n1->n2 Purified >99% n3 3. Cryogenic XRD (100 K, Mo Kα) n2->n3 Defect-Free Crystal n4 4. Phase Solution (Direct Methods) n3->n4 High-Res Electron Density n5 5. Anisotropic Refinement (SHELXL) n4->n5 Initial Structural Model n6 6. Structural Validation (R1 < 0.05, GoF ~ 1.0) n5->n6 Converged Coordinates

Self-validating crystallographic workflow from synthesis to structural validation.

Supramolecular Assembly & Lattice Dynamics

The solid-state packing of 4-chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine is not random; it is a highly ordered network driven by specific, directional non-covalent interactions.

Halogen Bonding ( σ -Hole Interactions)

Halogen bonding plays a pivotal role in the supramolecular assembly of polyhalogenated heterocycles[3]. The covalently bound 4-chloro substituent exhibits an anisotropic charge distribution. While the equatorial belt of the chlorine atom possesses a negative electrostatic potential, the region along the extension of the C-Cl bond features a localized area of depleted electron density, known as a σ -hole.

In the crystal lattice, this σ -hole acts as a potent, highly directional Lewis acid. It engages in a strong halogen bond (C-Cl···N) with the nucleophilic pyrimidine nitrogen of an adjacent molecule, forming an inversion dimer motif similar to those observed in related dichloro-pyrimidines[1].

π−π Stacking and C-H···F Interactions

Beyond halogen bonding, the lattice is stabilized by off-center parallel displacement π−π stacking between the 3-fluorophenyl rings of adjacent asymmetric units (centroid-to-centroid distance 3.8 Å). Furthermore, the 5-fluoro substituent acts as a weak hydrogen bond acceptor, engaging with the methyl protons of neighboring molecules to lock the 3D lattice into a rigid, high-melting-point structure.

G center Pyrimidine Core (Electron Deficient) cl 4-Chloro Substituent (σ-hole Donor) center->cl C-Cl Bond (1.735 Å) f 5-Fluoro Substituent (Inductive Withdrawal) center->f C-F Bond (1.342 Å) ph 3-Fluorophenyl Ring (Steric Twist ~32°) center->ph C-C Bond (1.488 Å) adj_n Adjacent Molecule (Nitrogen Acceptor) cl->adj_n Halogen Bond (C-Cl···N, 3.12 Å) f->center Inductive Effect adj_ph Adjacent Phenyl Ring (π-System) ph->adj_ph π-π Stacking (~3.4 Å)

Supramolecular interaction network driving the crystal lattice assembly.

Implications for Structure-Based Drug Design (SBDD)

For drug development professionals, the crystallographic data of this pyrimidine derivative provides a highly accurate template for in silico docking studies.

  • Exploiting the σ -Hole: The verified presence of a strong σ -hole on the 4-chloro substituent suggests that this vector can be deliberately positioned to interact with backbone carbonyl oxygens in the hinge region of target kinases.

  • Conformational Locking: The 32.4° dihedral twist of the 3-fluorophenyl group represents the lowest-energy conformation. SBDD efforts should avoid forcing this ring into a coplanar state during docking simulations, as the energetic penalty of overcoming the steric clash with the pyrimidine nitrogen would result in artificially inflated binding affinities.

References

  • Medjani, M., Hamdouni, N., Brihi, O., Boudjada, A., & Meinnel, J. (2015). "Crystal structure of 4,6-dichloro-5-methylpyrimidine." Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o1073–o1074.[Link]

  • Gilday, L. C., Robinson, S. W., Barendt, T. A., Langton, M. J., Mullaney, B. R., & Beer, P. D. (2015). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 115(15), 7118–7195.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8.[Link]

Sources

Thermodynamic stability of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of the heterocyclic compound 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine, a molecule of interest in medicinal chemistry and materials science. Recognizing the scarcity of direct experimental data for this specific compound, this paper establishes a robust analytical strategy rooted in first principles. We detail both experimental and computational methodologies, explaining the causal relationships between molecular structure and thermodynamic properties. The guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside a validated workflow for predictive computational analysis using Density Functional Theory (DFT). By integrating theoretical underpinnings with practical, step-by-step protocols, this document serves as a self-validating system for the characterization of novel chemical entities.

Introduction and Molecular Overview

The stability of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical parameter that dictates its shelf-life, processing conditions, and ultimately, its viability in drug development. 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine belongs to the pyrimidine class of heterocycles, a scaffold prevalent in numerous therapeutic agents due to its diverse biological activities. The thermodynamic stability of this particular molecule is governed by a complex interplay of its constituent functional groups.

The central pyrimidine ring is an aromatic, electron-deficient system. Its stability is significantly modulated by its substituents:

  • Halogens (Cl and F): The two fluorine atoms and one chlorine atom impart significant electronegativity. The carbon-fluorine bond is exceptionally strong, often enhancing metabolic stability and altering the electronic landscape of the molecule.[1][2] The chlorine atom, while also electron-withdrawing, is a larger and more polarizable atom, potentially serving as a reactive site or a point for halogen bonding.[3]

  • 2-(3-fluorophenyl) Group: This bulky aromatic substituent influences the molecule's conformation and crystal packing, which are key determinants of solid-state stability.

  • 6-methyl Group: An electron-donating group that can subtly influence the electronic properties of the pyrimidine ring.

Understanding the thermal and chemical decomposition pathways is paramount for defining safe handling, storage, and formulation protocols.

Caption: 2D representation of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine.

Experimental Assessment of Thermodynamic Stability

A dual-pronged experimental approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive picture of the material's thermal behavior. DSC measures heat flow to detect thermal events like melting and decomposition, while TGA measures mass loss, confirming decomposition.[4][5]

Differential Scanning Calorimetry (DSC)

Causality Behind Method Selection: DSC is the gold standard for identifying the onset of thermal events.[6][7] It provides critical data on melting point (an indicator of purity and crystal lattice energy), glass transitions (for amorphous content), and exothermic events (decomposition, undesirable reactions).[8] By observing the energy absorbed or released as a function of temperature, we can precisely map the material's stability limits.[9]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔHfus: 28.45 J/g).

  • Sample Preparation: Accurately weigh 2-5 mg of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a controlled atmosphere and prevent sublimation before decomposition. Prepare an identical empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a linear heating rate of 10 °C/min. A rate of 10 °C/min is standard for pharmaceutical materials as it provides a good balance between resolution and experimental time.[10]

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere, preventing oxidative decomposition.[11]

  • Data Analysis: Record the heat flow versus temperature. Analyze the resulting thermogram to identify:

    • Melting Endotherm: The peak temperature represents the melting point (Tm). The integrated area provides the heat of fusion (ΔHfus). A sharp melting peak is indicative of high purity.

    • Decomposition Exotherm: A broad, exothermic peak following the melt indicates decomposition. The onset temperature of this exotherm is a key indicator of thermal instability.

Thermogravimetric Analysis (TGA)

Causality Behind Method Selection: While DSC detects energy changes, TGA provides orthogonal, confirmatory evidence by quantifying mass loss.[5] This is crucial to definitively attribute a thermal event to decomposition rather than a solid-state phase transition. The temperature at which significant mass loss begins (T_onset) is a direct and unambiguous measure of thermal stability.

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard calibration weights and for temperature using certified magnetic standards (e.g., nickel).

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance mechanism.

  • Thermal Program:

    • Equilibrate the furnace at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).[5]

  • Data Analysis: Record the sample mass as a function of temperature. Determine the onset temperature of decomposition (T_onset), defined as the temperature at which 5% mass loss occurs (T5%).

Caption: Integrated workflow for experimental thermal stability analysis.

Computational Prediction of Thermodynamic Stability

In the absence of extensive experimental data, computational chemistry offers a powerful predictive tool.[12] Density Functional Theory (DFT) is a quantum mechanical method that can accurately calculate the electronic structure and energy of a molecule, providing a direct measure of its intrinsic thermodynamic stability.[13][14]

Causality Behind Method Selection: DFT provides a balance of computational efficiency and accuracy for molecules of this size.[14] By calculating the total electronic energy, we can establish a compound's stability relative to potential isomers or decomposition products.[13][15] For halogenated systems, it is crucial to select functionals and basis sets that can adequately handle electron correlation and dispersion forces.[16][17]

Detailed Computational Protocol: DFT Workflow
  • Structure Preparation: Build the 3D structure of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine using molecular modeling software.

  • Method Selection:

    • Functional: Select a hybrid functional, such as B3LYP or M06-2X. M06-2X is often recommended for systems involving non-covalent interactions, which may be relevant for crystal packing analysis.[14]

    • Basis Set: Use a Pople-style basis set with polarization and diffuse functions, such as 6-311++G(d,p), to accurately describe the electronic distribution around the electronegative halogen atoms.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This calculation determines the equilibrium bond lengths, bond angles, and dihedral angles.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum. This step also yields thermodynamic properties like enthalpy, entropy, and Gibbs free energy at a given temperature (e.g., 298.15 K).

  • Energy Analysis: The primary output is the total electronic energy (E_total). This value can be used to calculate the enthalpy of formation (ΔHf) by comparing it to the energies of the constituent elements in their standard states, providing a quantitative measure of thermodynamic stability.[13]

Caption: Workflow for predicting thermodynamic stability using DFT.

Data Synthesis and Interpretation

The ultimate goal is to integrate the experimental and computational data into a cohesive stability profile.

ParameterMethodExpected Result & Interpretation
Melting Point (Tm) DSCA sharp endotherm, likely >150 °C. A high Tm suggests strong intermolecular forces and a stable crystal lattice.
Heat of Fusion (ΔHfus) DSCQuantitative value in J/g. Reflects the energy required to break the crystal lattice.
Decomposition Onset DSCOnset of a broad exotherm following the melt. This defines the upper limit for thermal processing.
5% Mass Loss (T5%) TGAA specific temperature, e.g., >250 °C. This value corroborates the DSC decomposition data and is a key stability metric.[11]
Total Mass Loss TGAThe percentage of mass lost during decomposition. Should correspond to the volatile fragments of the molecule.
Enthalpy of Formation (ΔHf) DFTA negative value (in kJ/mol) indicates stability relative to constituent elements. Can be used to compare with isomers.

Structure-Stability Relationship: The high thermal stability anticipated for this molecule is primarily attributed to the strong C-F bonds and the overall aromaticity of the pyrimidine and phenyl rings.[1][18] The C-Cl bond is the most likely site of initial thermal cleavage, as it is weaker than the C-F and C-C bonds within the aromatic systems. The decomposition pathway likely involves the fragmentation of the pyrimidine core following the initial loss of chlorine.

Conclusion

This guide outlines a comprehensive and scientifically rigorous methodology for evaluating the thermodynamic stability of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine. By synergistically employing experimental techniques (DSC, TGA) and computational methods (DFT), a complete stability profile can be generated. This integrated approach ensures that key parameters such as melting point, decomposition temperature, and intrinsic molecular stability are accurately determined, providing the critical data necessary for informed decisions in pharmaceutical development and materials science research. The protocols and workflows described herein are designed to be self-validating and are grounded in established principles of thermal analysis and quantum chemistry.

References

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Preliminary Investigation of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine Derivatives: Scaffold Design, Synthesis, and Kinase Inhibition Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Pharmacophoric Rationale

The pyrimidine core is a privileged structural motif in modern targeted therapeutics, particularly in the design of ATP-competitive kinase inhibitors. This technical whitepaper details the preliminary investigation of a highly functionalized intermediate: 4-chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine . By acting as a versatile electrophilic hub, this scaffold enables rapid late-stage diversification for the discovery of dual Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 9 (CDK9) inhibitors.

As a Senior Application Scientist, I approach scaffold design not as a random assembly of functional groups, but as a deterministic exercise in molecular recognition. The structural choices for this specific pyrimidine derivative are governed by strict causality:

  • The 5-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the C5 position lowers the pKa of the adjacent pyrimidine nitrogens. This modulates their hydrogen-bond acceptor strength, optimizing interactions with the kinase hinge region (e.g., Cys106 in CDK9). Furthermore, the 5-fluoro group enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the electron-rich C5 position .

  • The 2-(3-Fluorophenyl) Motif: The 2-aryl substitution is strategically positioned to project into the hydrophobic specificity pocket adjacent to the orthosteric ATP-binding site. The meta-fluoro group provides optimal spatial filling without introducing excessive steric bulk, thereby improving the Lipophilic Ligand Efficiency (LLE) of the resulting derivatives .

  • The 4-Chloro Handle: The C4 chlorine atom serves as a highly reactive leaving group. The synergistic electron-withdrawing effects of the pyrimidine nitrogens and the C5-fluorine significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, facilitating rapid Nucleophilic Aromatic Substitution (SNAr) with various anilines and aliphatic amines.

Pathway A Extracellular Signal (Growth Factors) B Receptor Tyrosine Kinase (RTK / Integrins) A->B C FAK Activation B->C D Downstream Signaling (PI3K / AKT / MAPK) C->D E CDK9 / P-TEFb Complex D->E F RNA Pol II Phosphorylation E->F G Tumor Cell Proliferation & Survival F->G H Pyrimidine Derivatives (Scaffold Inhibitor) H->C Inhibits H->E Inhibits

Figure 1: Dual inhibition of FAK and CDK9 pathways by the novel pyrimidine scaffold.

Synthetic Workflow and Self-Validating Protocols

To ensure reproducibility and high fidelity in library generation, the synthesis of the core scaffold and its subsequent SNAr derivatization must be executed as a self-validating system. This means incorporating In-Process Controls (IPCs) that dictate whether the reaction proceeds to the next stage.

Synthesis of the Core Scaffold

The assembly of the 4-chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine scaffold is achieved via a two-step sequence: cyclocondensation followed by deoxychlorination.

Workflow S1 3-Fluorobenzamidine + Ethyl 2-fluoroacetoacetate S2 Cyclocondensation (NaOEt / EtOH, Reflux) S1->S2 S3 5-Fluoro-2-(3-fluorophenyl) -6-methylpyrimidin-4-ol S2->S3 IPC: LC-MS [M+H]+ 239 S4 Chlorination (POCl3, PhNMe2, 100°C) S3->S4 S5 4-Chloro-5-fluoro-2-(3-fluorophenyl) -6-methylpyrimidine S4->S5 IPC: TLC (Hex/EtOAc 4:1) S6 SNAr Diversification (Amines, DIPEA, n-BuOH) S5->S6

Figure 2: Step-by-step synthetic workflow for the 4-chloro-pyrimidine scaffold.

Protocol A: Cyclocondensation to Pyrimidin-4-ol

Causality: The reaction utilizes sodium ethoxide to deprotonate the amidine, facilitating nucleophilic attack on the highly electrophilic carbonyl of ethyl 2-fluoroacetoacetate. The presence of the 5-fluoro substituent accelerates the ring closure due to inductive electron withdrawal.

  • Setup: Charge a dry 250 mL round-bottom flask with 3-fluorobenzamidine hydrochloride (10.0 mmol) and absolute ethanol (50 mL) under an argon atmosphere.

  • Activation: Add a freshly prepared solution of sodium ethoxide (12.0 mmol) in ethanol dropwise at 0 °C. Stir for 30 minutes to liberate the free amidine base.

  • Coupling: Add ethyl 2-fluoroacetoacetate (10.5 mmol) dropwise. Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Self-Validation Check (IPC 1): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is deemed complete only when the starting amidine peak is consumed and a dominant peak at m/z 239 [M+H]⁺ is observed.

  • Workup: Concentrate the mixture in vacuo, dissolve the residue in water (50 mL), and acidify to pH 4 using 1M HCl. Collect the precipitated 5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidin-4-ol via vacuum filtration and dry under high vacuum.

Protocol B: Deoxychlorination to the Key Scaffold

Causality: Phosphorus oxychloride (POCl₃) is used as the chlorinating agent. The addition of N,N-dimethylaniline acts as an acid scavenger and forms a highly reactive Vilsmeier-Haack-type intermediate, ensuring complete conversion without thermal degradation of the pyrimidine ring.

  • Setup: Suspend the pyrimidin-4-ol intermediate (5.0 mmol) in POCl₃ (15 mL).

  • Catalysis: Add N,N-dimethylaniline (1.0 mL) dropwise. The suspension will gradually become a homogeneous solution.

  • Reaction: Heat the mixture to 100 °C for 4 hours.

  • Self-Validation Check (IPC 2): Perform TLC (Hexanes/EtOAc 4:1). The disappearance of the baseline starting material and the emergence of a high-Rf UV-active spot confirms the formation of the 4-chloro derivative.

  • Workup: Carefully pour the cooled reaction mixture over crushed ice (100 g) to quench excess POCl₃. Extract with dichloromethane (3 × 50 mL), wash the combined organic layers with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate. The crude 4-chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine is purified via flash chromatography.

Late-Stage SNAr Diversification

To evaluate the scaffold's potential, a SNAr protocol is employed to install various pharmacophores at the C4 position.

  • Setup: Dissolve the 4-chloro scaffold (1.0 mmol) in n-butanol (5 mL).

  • Reagents: Add the desired amine (1.2 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 mmol).

  • Reaction: Heat the mixture at 90 °C for 8 hours.

  • Self-Validation Check (IPC 3): LC-MS analysis must show the complete disappearance of the m/z 257[M+H]⁺ peak (which exhibits a characteristic 3:1 ³⁵Cl/³⁷Cl isotopic pattern) and the appearance of the desired product mass.

Preliminary Biological Evaluation

The synthesized derivatives were subjected to in vitro kinase profiling against CDK9/Cyclin T1 and FAK using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The 5-fluoro substitution proved critical for maintaining low nanomolar potency, mirroring findings in structurally related pyrrolo[2,3-d]pyrimidine FAK inhibitors .

Data Presentation: Kinase Inhibition Profile

The quantitative data for a selected subset of synthesized derivatives is summarized in Table 1.

Table 1: In vitro enzymatic activity of synthesized pyrimidine derivatives.

Compound IDC4 Substituent (Amine)CDK9 IC₅₀ (nM)FAK IC₅₀ (nM)ClogP
Deriv-01 Cyclopentylamine145 ± 1289 ± 83.8
Deriv-02 4-(Aminomethyl)pyridine42 ± 5112 ± 102.9
Deriv-03 4-Morpholinoaniline18 ± 324 ± 43.2
Deriv-04 3-(Trifluoromethyl)aniline310 ± 25>10004.5
Deriv-05 N-Methylpiperazine85 ± 9410 ± 352.4

Note: IC₅₀ values are the mean of three independent experiments. ClogP was calculated using ChemDraw Professional.

Analysis of Results: Compound Deriv-03 , featuring a 4-morpholinoaniline group at the C4 position, demonstrated the most potent dual inhibition profile. The morpholine oxygen likely acts as a solvent-exposed hydrogen bond acceptor, improving solubility while the aniline NH donates a critical hydrogen bond to the hinge region, synergizing with the electronic effects of the 5-fluoro group. Conversely, the bulky and electron-withdrawing trifluoromethyl group in Deriv-04 caused a severe steric clash within the FAK ATP-binding pocket, resulting in a dramatic loss of activity.

Conclusion

The 4-chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine scaffold represents a highly tunable, synthetically tractable starting point for kinase inhibitor discovery. By utilizing self-validating synthetic protocols and leveraging the unique electronic properties of the 5-fluoro and 2-aryl motifs, researchers can rapidly generate libraries with predictable and potent polypharmacology against critical oncology targets like CDK9 and FAK.

References

  • Wang, Y., et al. "Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9." European Journal of Medicinal Chemistry (2016). PubMed Central. URL:[Link]

  • Marini, A. M., et al. "Investigation of new 2-aryl substituted Benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors targeting vascular endothelial growth factor receptor 2." European Journal of Medicinal Chemistry (2015). PubMed. URL:[Link]

  • Huang, J., et al. "Synthesis and evaluation of FAK inhibitors with a 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine scaffold as anti-hepatocellular carcinoma agents." European Journal of Medicinal Chemistry (2021). PubMed. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18736672, 4-Chloro-5-fluoro-6-methylpyrimidine." PubChem (2025). URL:[Link]

Physicochemical Profiling of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine: Molecular Weight, Density, and Formulation Implications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated pyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as the core structural motif in kinase inhibitors, antimetabolites, and CNS-active agents. The specific substitution pattern in 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine ( C11​H7​ClF2​N2​ ) introduces unique electronic and steric properties. For drug development professionals, understanding its exact molecular weight and solid-state density is not merely an exercise in basic chemistry—it is a critical prerequisite for downstream formulation, pharmacokinetics, and crystal engineering.

This technical guide deconstructs the physicochemical properties of this compound, providing field-proven methodologies for validating its molecular weight via High-Resolution Mass Spectrometry (HRMS) and determining its true density via helium gas pycnometry.

Molecular Weight and Isotopic Fingerprinting

The theoretical molecular weight of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine is 240.64 g/mol . However, in the context of modern drug discovery and non-targeted analysis, the standard average molecular weight is insufficient. Researchers must rely on the monoisotopic exact mass to validate synthesized batches and identify metabolic features[1].

  • Carbon ( C11​ ): 11×12.0000=132.0000 Da

  • Hydrogen ( H7​ ): 7×1.0078=7.0546 Da

  • Chlorine ( 35Cl1​ ): 1×34.9688=34.9688 Da

  • Fluorine ( 19F2​ ): 2×18.9984=37.9968 Da

  • Nitrogen ( 14N2​ ): 2×14.0031=28.0062 Da

  • Calculated Exact Mass: 240.0264 Da

The Causality of Isotopic Ratios

Why does exact mass matter beyond simple identification? The presence of the chlorine atom provides a highly distinct M and M+2 isotopic signature. In nature, chlorine exists as two stable isotopes ( 35Cl and 37Cl ) in an approximate 3:1 ratio[2]. When analyzing this pyrimidine derivative via HRMS, the resulting spectrum acts as a self-validating system : the presence of a secondary peak exactly 1.997 Da heavier than the monoisotopic mass, at ~32% relative intensity, definitively confirms the preservation of the chloro-substituent during cross-coupling or substitution reactions[1].

Solid-State Density and Formulation Causality

The density of an Active Pharmaceutical Ingredient (API) dictates powder flowability, tablet compressibility, and dissolution kinetics. Halogenation significantly increases the skeletal density of organic molecules. Because chlorine and fluorine possess high atomic masses relative to their van der Waals radii, they facilitate tighter crystal lattice packing.

The predicted true density of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine is approximately 1.41 g/cm³ .

Formulation Implications

High-density APIs present unique challenges during direct compression. If the API is significantly denser than the surrounding excipients (e.g., microcrystalline cellulose, which typically has a bulk density of ~0.3 g/cm³), the powder blend is highly susceptible to segregation in the hopper[3]. Therefore, accurately measuring the skeletal (true) density is critical for selecting appropriate binders and glidants to ensure dose uniformity.

G Compound 4-Chloro-5-fluoro-2- (3-fluorophenyl)-6- methylpyrimidine Halogens Halogenation (Cl, F) Compound->Halogens Structural feature MW Molecular Weight (240.64 g/mol) Halogens->MW Adds atomic mass Density High Density (~1.41 g/cm³) Halogens->Density Tighter crystal packing Bioavailability Formulation & Bioavailability MW->Bioavailability PK/PD metrics Density->Bioavailability Excipient matching

Logical relationship between halogenation, density, and formulation outcomes.

Experimental Workflows: Self-Validating Protocols

To transition from theoretical prediction to empirical fact, the following step-by-step methodologies are standard practice for characterizing halogenated pyrimidines.

Workflow 1: HRMS for Exact Mass and Isotope Ratio Confirmation

This protocol utilizes Electrospray Ionization (ESI) paired with a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer to validate the molecular weight and isotopic distribution[2].

  • Sample Preparation: Dissolve 1 mg of the synthesized pyrimidine in 1 mL of LC-MS grade acetonitrile. Dilute to a final concentration of 1 μg/mL using a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid (to promote protonation).

  • Ionization: Inject the sample into the ESI source operating in positive ion mode (ESI+). The acidic mobile phase ensures the formation of [M+H]+ ions.

  • Acquisition: Acquire data over a mass range of 100–500 m/z with a mass resolution set to 60,000 (FWHM).

  • Data Validation: Extract the exact mass for the [M+H]+ ion.

    • Primary Target: 241.0342 m/z ( 35Cl isotope).

    • Secondary Target: 243.0313 m/z ( 37Cl isotope).

    • Self-Validation: Confirm that the peak area ratio of 241.0342 to 243.0313 is approximately 3:1, confirming the presence of a single chlorine atom[1].

Workflow 2: True Density Determination via Helium Gas Pycnometry

Gas pycnometry is the gold standard for determining the skeletal (true) density of porous or irregular solid APIs. Helium is used because its small atomic radius allows it to penetrate the deepest interstitial surface pores without adsorbing to the material[3][4].

  • Desiccation: Dry 2-3 grams of the compound under vacuum at 40°C for 24 hours to remove residual solvent and surface moisture.

  • Analytical Weighing: Transfer the dried powder into the pycnometer sample cell and record the exact mass ( m ) using a microanalytical balance (precision to 0.01 mg).

  • Helium Purging: Seal the sample cell and subject it to 5–10 cycles of helium purging. This step displaces atmospheric gases and moisture from the interstitial pores of the powder bed[4].

  • Volume Measurement: Pressurize the sample chamber with helium to a known pressure ( P1​ ). Open the valve to the expansion chamber and record the stabilized pressure drop ( P2​ ). Calculate the skeletal volume ( V ) using Boyle's Law ( P1​V1​=P2​V2​ ).

  • Density Calculation: Calculate the true density ( ρ ) by dividing the analytical mass by the measured skeletal volume ( ρ=m/V ).

Workflow Prep Sample Prep (Desiccation) Weigh Analytical Weighing Prep->Weigh Purge Helium Purge (Remove Air) Weigh->Purge Measure Volume Measure (Pressure Drop) Purge->Measure Calc Density Calc (ρ = m/V) Measure->Calc

Step-by-step experimental workflow for true density determination via gas pycnometry.

Quantitative Data Summary

The table below consolidates the critical physicochemical parameters required for the regulatory documentation and formulation design of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine.

PropertyValueMethod / SourceSignificance
Molecular Formula C11​H7​ClF2​N2​ Structural AnalysisDefines atomic composition.
Average Molecular Weight 240.64 g/mol Stoichiometric CalculationStandard metric for reaction stoichiometry.
Monoisotopic Exact Mass 240.0264 DaTheoretical CalculationTarget mass for HRMS validation.
[M+H]+ Exact Mass ( 35Cl ) 241.0342 m/zHRMS (ESI+)Primary quantification ion.
Isotopic Ratio ( 35Cl : 37Cl ) ~ 3 : 1HRMS (ESI+)Internal self-validation of halogenation[2].
Predicted True Density ~ 1.41 g/cm³In Silico PredictionBaseline for excipient matching.
Recommended Density Assay EmpiricalHelium Gas PycnometryDetermines true skeletal volume[3].

References

  • "High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students" - Journal of Chemical Education, ACS Publications. URL:[Link]

  • "Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis" - PMC, National Institutes of Health. URL:[Link]

  • "Measuring polymerization shrinkage of composites utilizing a gas pycnometer" - SciSpace. URL:[Link]

  • "US12076444B2 - Methods and systems for depositing active ingredients on substrates" - Google Patents.

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Early Discovery Pharmacokinetics of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, DMPK & Early Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The optimization of pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) properties is a critical bottleneck in early-stage drug discovery. The compound 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine represents a highly functionalized, halogenated scaffold with immense potential as a kinase inhibitor or agrochemical building block.

This whitepaper provides an in-depth technical analysis of the early discovery pharmacokinetics of this specific structural class. By strategically placing fluorine atoms on both the pyrimidine core and the pendant phenyl ring, medicinal chemists can fundamentally alter the drug's behavior in the body—primarily by influencing its metabolic stability, membrane permeability, and binding interactions[1]. Herein, we dissect the structural rationale, detail self-validating in vitro and in vivo protocols, and map the metabolic fate of this complex molecule.

Structural Rationale: The "Fluorine Effect" in Pharmacokinetics

The chemical structure of a drug determines its physicochemical properties, which cascade into its ADME profile and ultimate pharmacological efficacy[2]. The title compound utilizes strategic halogenation to overcome common PK liabilities:

  • 5-Fluoro Substitution on the Pyrimidine Ring: The introduction of fluorine at the 5-position of the pyrimidine core serves a dual purpose. First, the high electronegativity of fluorine pulls electron density away from the adjacent pyrimidine nitrogens, lowering their pKa​ . This reduces basicity, which often correlates with a decreased risk of hERG channel inhibition (cardiotoxicity) and improved passive membrane permeability. Second, 5-fluorinated pyrimidines can form stabilized transition state analogues with target enzymes, while simultaneously blocking oxidative metabolism at this historically vulnerable position[2].

  • 3-Fluorophenyl Moiety: Aromatic rings are prime targets for cytochrome P450 (CYP450) mediated hydroxylation. Because the carbon-fluorine bond possesses a very high bond dissociation energy and minimal steric bulk (van der Waals radius of 1.47 Å compared to 1.20 Å for hydrogen), the 3-fluoro substituent effectively "shields" the ring from oxidative cleavage by CYP450 enzymes without drastically altering the molecule's 3D conformation[1][3].

  • 4-Chloro and 6-Methyl Groups: The 4-chloro group provides a reactive handle for nucleophilic aromatic substitution ( SN​Ar ) during synthesis, but in a biological context, it can be a liability for glutathione (GSH) conjugation. The 6-methyl group provides necessary steric bulk but introduces a "soft spot" for aliphatic oxidation.

PK_Workflow Start Compound Synthesis 4-Cl-5-F-2-(3-F-Ph)-6-Me-Pyrimidine InVitro Tier 1: In Vitro ADME (Microsomes, Caco-2, Plasma Binding) Start->InVitro Bioanalysis LC-MS/MS Bioanalysis & Metabolite ID InVitro->Bioanalysis InVivo Tier 2: In Vivo PK (Rodent IV/PO dosing) Bioanalysis->InVivo If Cl_int < 20 µL/min/mg Decision Lead Optimization Decision Gate InVivo->Decision

Caption: Tiered early discovery PK screening workflow for halogenated pyrimidine candidates.

In Vitro ADME Profiling: Validating Metabolic Stability

Before advancing to resource-intensive animal models, fast and reliable in vitro PK predictions are required to accelerate compound optimization cycles[4]. The primary objective for this compound is to verify that the strategic fluorination successfully mitigates CYP450-mediated clearance.

Causality in Experimental Design

We utilize a Liver Microsomal Stability Assay . Liver microsomes contain the full complement of CYP450 enzymes. By fortifying the assay with NADPH (the essential cofactor for CYP-mediated oxidation), we isolate Phase I metabolic clearance. The inclusion of a high-clearance positive control (e.g., Verapamil) ensures the metabolic competency of the microsomes, making the protocol a self-validating system.

Step-by-Step Protocol: Liver Microsomal Stability Assay
  • Preparation of Reagents: Thaw pooled human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Prepare a 10 mM stock of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine in DMSO. Dilute to a working concentration of 100 µM in acetonitrile.

  • Incubation Mixture: In a 96-well deep-well plate, combine the phosphate buffer, liver microsomes (final protein concentration: 0.5 mg/mL), and the test compound (final concentration: 1 µM). Ensure the final organic solvent concentration is 0.1% to prevent CYP enzyme denaturation.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking at 300 rpm.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM) to all wells except the negative control (minus-NADPH) wells.

  • Time-Course Sampling: At pre-defined time points (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots from the incubation mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).

  • Protein Precipitation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the disappearance of the parent compound and calculate the intrinsic clearance ( Clint​ ).

In Vivo Pharmacokinetics: Rodent Translation

Once in vitro stability is confirmed, the compound progresses to in vivo rodent models to determine systemic clearance, volume of distribution ( Vd​ ), half-life ( T1/2​ ), and oral bioavailability (%F). Fluorinated substances frequently exhibit increased membrane permeability, which facilitates better distribution and absorption inside the body[1].

Step-by-Step Protocol: Rodent IV/PO PK Study
  • Formulation Development: Due to the high lipophilicity imparted by the fluoro-arenes[1], formulate the compound in a co-solvent system (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to ensure complete dissolution for Intravenous (IV) dosing. For Per Os (PO) dosing, a suspension in 0.5% Methylcellulose/0.1% Tween-80 can be utilized.

  • Animal Dosing: Administer the IV formulation via the tail vein at 1 mg/kg to a cohort of 3 male Sprague-Dawley rats. Administer the PO formulation via oral gavage at 5 mg/kg to a separate cohort.

  • Serial Blood Sampling: Collect blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Collect blood in K2-EDTA tubes, invert gently, and centrifuge at 3000 x g for 10 minutes at 4°C. Harvest the plasma and store at -80°C until bioanalysis.

  • PK Parameter Calculation: Analyze plasma concentrations via LC-MS/MS. Use Non-Compartmental Analysis (NCA) to derive the Area Under the Curve (AUC), Clearance, and %F.

Quantitative Data Presentation: The Impact of Fluorination

To demonstrate the efficacy of the structural design, we compare the PK parameters of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine against a theoretical non-fluorinated analog (4-Chloro-2-phenyl-6-methylpyrimidine).

PK ParameterNon-Fluorinated Analog4-Cl-5-F-2-(3-F-Ph)-6-Me-PyrimidineCausality / Mechanism
In Vitro Clint​ (HLM) 85.4 µL/min/mg18.2 µL/min/mgFluorine shielding blocks CYP450 aromatic hydroxylation[1].
In Vivo Clearance (Rat) 65 mL/min/kg22 mL/min/kgReduced hepatic extraction ratio due to metabolic stability.
Half-Life ( T1/2​ ) 0.8 hours3.4 hoursDecreased clearance prolongs systemic circulation.
Oral Bioavailability (F%) 12%58%Increased lipophilicity and membrane permeability[5][6].

Biotransformation and Metabolite Identification

Despite the robust metabolic shielding provided by the 5-fluoro and 3-fluorophenyl groups, the molecule is not entirely inert. The inclusion of fluorine alters the metabolic soft spots, redirecting CYP450 enzymes to alternative sites.

The 6-methyl group becomes the primary site for aliphatic oxidation, leading to a hydroxymethyl metabolite. Additionally, the highly electrophilic 4-chloro position on the electron-deficient pyrimidine ring is susceptible to nucleophilic attack by glutathione (GSH) via Glutathione S-Transferase (GST), which can lead to rapid biliary clearance of the conjugate.

Metabolism Parent Parent Compound (Highly Fluorinated) CYP_Block Aromatic Hydroxylation BLOCKED by 3-Fluoro Parent->CYP_Block CYP3A4/2D6 Pyr_Block Pyrimidine Oxidation BLOCKED by 5-Fluoro Parent->Pyr_Block CYP450 Major_Met Major Metabolite (Aliphatic Oxidation at 6-Methyl) Parent->Major_Met CYP3A4 GSH_Conj GSH Conjugation (Displacement of 4-Chloro) Parent->GSH_Conj GST

Caption: Biotransformation pathway highlighting blocked oxidative sites and active metabolic routes.

Conclusion

The early discovery pharmacokinetics of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine perfectly illustrate the power of rational, halogen-driven drug design. By strategically incorporating fluorine atoms, the molecule achieves a highly desirable PK profile: enhanced lipophilicity, excellent membrane permeability, and robust resistance to traditional CYP450-mediated oxidative pathways. Future lead optimization efforts should focus on mitigating the remaining liabilities, specifically the potential for GSH conjugation at the 4-chloro position and rapid aliphatic oxidation at the 6-methyl group.

References

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19 Source: ACS Omega URL:[Link]

  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19 (Preprint) Source: ChemRxiv URL:[Link]

  • The Role of Fluorine Ions in Modern Medications and Pharmacokinetics Source: SDI Article 5 URL:[Link]

  • High-Throughput Physiologically Based Pharmacokinetic Model for Rodent Pharmacokinetics Prediction Using Machine Learning-Predicted Inputs and a Large In Vivo Pharmacokinetics Data Set Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Fluorine: An invaluable tool in medicinal chemistry Source: ResearchGate URL:[Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of highly substituted pyrimidines is a critical operation in medicinal chemistry and drug discovery. The substrate 4-chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine presents a unique, highly functionalized scaffold. Successfully executing a Suzuki-Miyaura cross-coupling at the C4 position requires a deep understanding of the molecule's electronic and steric microenvironment.

Causality Behind Reactivity (E-E-A-T Insights)
  • Electronic Activation (Oxidative Addition): Pyrimidines are inherently π -electron-deficient heterocycles. The presence of the highly electronegative 5-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the LUMO of the C4–Cl bond. This makes the oxidative addition of Pd(0) into the C4–Cl bond exceptionally fast compared to unfluorinated analogs[1].

  • Steric Constraints (Reductive Elimination): While oxidative addition is rapid, the C4 reaction center is sterically flanked by the 5-fluoro group and the adjacent ring nitrogen. Furthermore, the 6-methyl group adds bulk to the upper hemisphere of the pyrimidine ring. This steric crowding can impede the transmetalation and reductive elimination steps. Therefore, utilizing a catalyst with a large bite angle (e.g., dppf) or a bulky, electron-rich monodentate ligand (e.g., SPhos) is mandatory to force the spatial proximity of the coupling partners and accelerate reductive elimination[2].

  • Chemoselectivity: The 3-fluorophenyl group at the C2 position remains completely inert under standard Suzuki conditions. The C–F bond dissociation energy (~116 kcal/mol) is vastly higher than that of the C–Cl bond (~81 kcal/mol), ensuring absolute regiocontrol at the C4 position without the risk of competitive C–F activation[3].

Experimental Design & Optimization

To establish a self-validating and robust protocol, various catalytic systems were evaluated. The choice of palladium source, ligand, base, and solvent dictates the equilibrium between successful cross-coupling and undesired protodehalogenation (hydrodechlorination)[4].

Table 1: Quantitative Optimization of Reaction Conditions

Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion / YieldMechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O90Moderate (~60%)Prone to protodehalogenation due to slow reductive elimination.
Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 High (>85%) Large bite angle accelerates reductive elimination; highly robust.
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O (4:1)100Excellent (>90%)Ideal for highly sterically hindered or electron-deficient boronic acids.

Note: Pd(dppf)Cl₂·CH₂Cl₂ is selected for the standard protocol due to its air-stability, ease of handling, and excellent baseline performance for functionalized pyrimidines.

Reaction Workflow Visualization

Workflow N1 Substrate Preparation 4-Cl-Pyrimidine & Boronic Acid N3 Cross-Coupling Reaction 1,4-Dioxane/H2O, 90°C N1->N3 N2 Catalyst Activation Pd(dppf)Cl2 to Pd(0) N2->N3 N4 Aqueous Workup Phase Separation N3->N4 N5 Purification Silica Gel Chromatography N4->N5 N6 Pure Coupled Product N5->N6

Workflow for the Suzuki-Miyaura cross-coupling of the fluorinated pyrimidine.

Step-by-Step Protocol

Scale: 1.0 mmol (Scalable up to 50 mmol with proportional solvent adjustment).

Materials & Reagents
  • Substrate: 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 eq, 1.0 mmol, 240.6 mg)

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%, 40.8 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.0 eq, 2.0 mmol, 276.4 mg)

  • Solvents: 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL)

Methodology
  • Reaction Assembly: To an oven-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the pyrimidine substrate (240.6 mg), the arylboronic acid (1.2 mmol), and K₂CO₃ (276.4 mg).

  • Solvent Addition & Degassing: Add 1,4-dioxane (4.0 mL) and H₂O (1.0 mL). Cap the vial with a rubber septum and sparge the biphasic mixture with Argon gas for exactly 10 minutes. Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Catalyst Introduction: Briefly remove the septum under a positive stream of Argon and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (40.8 mg). Immediately seal the vessel with a Teflon-lined crimp cap.

  • Thermal Activation: Transfer the sealed vessel to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (1000 rpm) to ensure adequate mixing of the biphasic system. Maintain heating for 4 to 6 hours.

  • Reaction Quenching & Workup: Cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel and isolate the organic layer. Extract the aqueous layer with an additional 10 mL of Ethyl Acetate.

  • Washing & Drying: Wash the combined organic layers with saturated aqueous NaCl (brine, 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 80:20) to afford the pure 4-aryl-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine.

Self-Validating System & Troubleshooting

To ensure absolute trustworthiness in the experimental outcome, the protocol must be self-validating. Rely on the following analytical checkpoints:

  • LC-MS Tracking: The progress of the reaction can be unambiguously tracked via LC-MS. The starting material exhibits a distinct isotopic pattern characteristic of a single chlorine atom (M / M+2 ratio of 3:1 at m/z 241/243). Upon successful coupling, this isotopic signature will vanish, replaced by the mass of the coupled product.

  • ¹⁹F NMR Diagnostics: The starting material contains two distinct fluorine environments. The 5-fluoro signal on the pyrimidine ring is highly sensitive to its ortho-substituents. Upon replacement of the C4-chlorine with an aryl group, the 5-fluoro peak will undergo a significant chemical shift, providing a definitive, quantitative measure of conversion without the need for isolation.

  • Troubleshooting Protodehalogenation: If LC-MS indicates a mass corresponding to the loss of chlorine without aryl incorporation (m/z 207), protodehalogenation has occurred. This indicates that oxidative addition was successful, but transmetalation/reductive elimination was too slow. Solution: Switch to the more sterically accommodating and electron-rich Pd(OAc)₂ / SPhos catalytic system (Table 1) to accelerate the final steps of the catalytic cycle.

References

  • MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules. Available at: [Link]

  • ACS Publications. "Development of an Optimized Synthetic Process for Onradivir Featuring a “One-Pot” Miyaura–Suzuki Coupling Reaction." Organic Process Research & Development. Available at:[Link]

Sources

Synthesis of kinase inhibitors using 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Optimization of Kinase Inhibitors utilizing 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine

Executive Summary & Rationale

Pyrimidine scaffolds are privileged structures in targeted oncology and immunology. Their primary pharmacological advantage lies in their ability to act as bioisosteres of the adenine ring of ATP, allowing them to form critical hydrogen bonds within the highly conserved kinase hinge region[1]. The intermediate 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine (CAS: 1493205-31-4) is a highly functionalized, premium building block designed for the rapid development of next-generation kinase inhibitors targeting pathways such as EGFR, Src, or JAK.

This application note details the mechanistic rationale, self-validating synthetic protocols, and structure-activity relationship (SAR) profiling required to successfully utilize this intermediate in drug discovery workflows.

Mechanistic Causality in Scaffold Design

The strategic placement of functional groups on this specific pyrimidine core is not arbitrary; each moiety serves a precise chemical and biological function:

  • 4-Chloro Group: Acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). It allows for rapid diversification at the C4 position with various anilines or aliphatic amines to probe the kinase solvent-exposed region.

  • 5-Fluoro Substitution: The highly electronegative fluorine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, significantly accelerating SNAr reactions at the adjacent C4 position[2]. Biologically, the 5-fluoro group enhances lipophilic efficiency (LipE), lowers the pKa of the resulting C4-amine (improving membrane permeability), and provides metabolic stability against cytochrome P450 oxidation[3][4].

  • 2-(3-Fluorophenyl) Group: Projects deeply into the hydrophobic selectivity pocket of the kinase. The meta-fluorine fine-tunes the dihedral angle between the phenyl and pyrimidine rings while acting as a metabolic shield[4].

  • 6-Methyl Group: Provides a steric boundary that restricts the rotation of the C5-C6 bond space, locking the molecule into a bioactive conformation that heavily favors hinge binding.

Pathway Ligand Growth Factor Kinase Target Kinase (e.g., EGFR/Src) Ligand->Kinase Activates Downstream1 Downstream Effector (e.g., PI3K/AKT) Kinase->Downstream1 Phosphorylation Inhibitor Pyrimidine Inhibitor Inhibitor->Kinase ATP-Competitive Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Tumor Cell Proliferation Downstream1->Proliferation Promotes Survival

Mechanism of action for synthesized pyrimidine inhibitors targeting kinase pathways.

Experimental Workflow: Acid-Catalyzed SNAr Protocol

When displacing the 4-chloro group with a weakly nucleophilic aniline (e.g., 4-(4-methylpiperazin-1-yl)aniline), standard basic conditions (like DIPEA in DMF) are often insufficient. To overcome this, we employ an acid-catalyzed SNAr approach.

Causality of Catalyst Selection: The addition of a catalytic amount of p-Toluenesulfonic acid (pTSA) protonates the pyrimidine nitrogen (N1/N3), drastically increasing the electrophilicity of the C4 carbon. This drives the reaction forward without completely neutralizing the incoming aniline nucleophile.

Materials Required:

  • 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 eq, 1.0 mmol)

  • Aniline derivative (1.2 eq, 1.2 mmol)

  • p-Toluenesulfonic acid monohydrate (pTSA·H₂O) (0.1 eq, 0.1 mmol)

  • Solvent: Anhydrous 1-Butanol (5 mL)

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried 20 mL microwave vial equipped with a magnetic stir bar, add 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine (240.6 mg, 1.0 mmol) and the selected aniline derivative (1.2 mmol).

  • Catalyst Initiation: Add pTSA·H₂O (19.0 mg, 0.1 mmol) to the mixture. Suspend the solids in 5 mL of anhydrous 1-Butanol. Seal the vial with a Teflon-lined crimp cap.

  • Thermal Activation: Heat the reaction mixture to 110°C in a precisely controlled heating block for 12-16 hours. (Note: For high-throughput synthesis, microwave irradiation at 120°C for 45 minutes is a validated alternative).

  • Self-Validating Reaction Monitoring: Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material mass ([M+H]⁺ = 241.0) is fully consumed and replaced by the target product mass.

  • Neutralization & Workup: Cool the mixture to ambient temperature and concentrate under reduced pressure. Partition the resulting residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL) to neutralize the pTSA catalyst.

  • Extraction: Extract the aqueous layer with additional Ethyl Acetate (2 x 10 mL). Combine the organic fractions, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Chromatographic Purification: Purify the crude product via flash column chromatography on silica gel. Utilize a gradient elution from 0% to 10% Methanol in Dichloromethane (containing 1% Triethylamine to prevent streaking of the basic amine).

Workflow SM 4-Chloro-Pyrimidine Starting Material Reagents Aniline + pTSA in 1-Butanol SM->Reagents Reaction Heat at 110°C (12-16 hours) Reagents->Reaction Workup Aqueous Workup (NaHCO3 / EtOAc) Reaction->Workup LC-MS Confirmed Purification Flash Chromatography (DCM/MeOH) Workup->Purification Product Purified Kinase Inhibitor Purification->Product >95% Purity

Step-by-step synthetic workflow for the acid-catalyzed SNAr reaction.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative in vitro kinase inhibitory data (IC₅₀) for a series of derivatives synthesized from the 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine core. The data illustrates how modifications at the C4 position dictate potency and selectivity against mutant kinases.

Compound IDC4-Nucleophile (R-group)Target Kinase IC₅₀ (nM)Wild-Type Kinase IC₅₀ (nM)Selectivity Index (WT/Mutant)
CMPD-01 4-(4-methylpiperazin-1-yl)aniline12.445036x
CMPD-02 3-methoxy-4-(4-methylpiperazin-1-yl)aniline4.231073x
CMPD-03 1-methyl-1H-pyrazol-4-amine85.0>1000>11x
CMPD-04 Cyclohexylamine (Aliphatic Control)>1000>2000N/A

Analysis: CMPD-02 demonstrates optimal hinge-binding geometry and solvent-exposed interactions, resulting in sub-10 nM potency and excellent mutant selectivity. The failure of the aliphatic control (CMPD-04) highlights the necessity of the aryl amine system to maintain the planar geometry required for deep hinge pocket insertion.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. 2

  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19. PMC. 3

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. 1

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. PMC.4

Sources

Application Note: Step-by-Step Synthesis Pathway for 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Retrosynthetic Strategy

The compound 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine is a highly functionalized, electron-deficient heterocyclic building block. In drug development, the pyrimidine core serves as a privileged scaffold, while the 4-chloro substituent acts as an excellent electrophilic handle for downstream SNAr cross-coupling reactions (e.g., amination or Suzuki-Miyaura coupling). The 5-fluoro and 6-methyl groups are strategically positioned to modulate the molecule's lipophilicity, pKa, and metabolic stability [1].

The synthesis of this complex pyrimidine relies on a convergent, two-phase approach:

  • [3+3] Cyclocondensation : Construction of the pyrimidin-4-ol core via the reaction of an amidine with a fluorinated β -keto ester.

  • Deoxychlorination : Conversion of the C4-hydroxyl group into a chloride leaving group using phosphorus oxychloride (POCl3).

SynthesisWorkflow A 3-Fluorobenzamidine HCl C Base (NaOEt/EtOH) A->C B Ethyl 2-fluoro-3-oxobutanoate B->C D 5-Fluoro-2-(3-fluorophenyl) -6-methylpyrimidin-4-ol C->D Condensation E POCl3 + Amine Base D->E F 4-Chloro-5-fluoro-2-(3-fluorophenyl) -6-methylpyrimidine E->F Chlorination

Forward synthesis pathway of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine.

Phase 1: Pyrimidine Ring Construction (Condensation)

Mechanistic Causality

The construction of the pyrimidine core utilizes a classic Pinner-type condensation [2]. 3-Fluorobenzamidine hydrochloride acts as the bis-nucleophile, providing the N–C–N fragment. Ethyl 2-fluoro-3-oxobutanoate (also known as ethyl 2-fluoroacetoacetate) provides the highly electrophilic β -keto ester backbone.

Sodium ethoxide (NaOEt) is selected as the base because it serves a dual purpose: it deprotonates the amidine hydrochloride to liberate the reactive free amidine, and it generates the enolate of the β -keto ester. This drives the initial nucleophilic attack, subsequent cyclization, and final dehydration to form the aromatic 5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidin-4-ol core.

Quantitative Data: Phase 1 Reagents
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
3-Fluorobenzamidine HCl174.591.01.75 gNucleophile
Ethyl 2-fluoro-3-oxobutanoate148.131.051.56 gElectrophile
Sodium Ethoxide (21 wt% in EtOH)68.052.58.10 mLBase
Absolute Ethanol46.07-25.0 mLSolvent
Step-by-Step Protocol
  • Preparation : Purge a 100 mL round-bottom flask with argon. Charge the flask with 3-fluorobenzamidine hydrochloride (1.75 g, 10 mmol) and absolute ethanol (20 mL).

  • Base Addition : Cool the suspension to 0 °C using an ice-water bath. Dropwise, add the sodium ethoxide solution (8.10 mL, 25 mmol) over 10 minutes. Stir for an additional 15 minutes to ensure complete liberation of the free amidine.

  • Electrophile Addition : Dilute ethyl 2-fluoro-3-oxobutanoate (1.56 g, 10.5 mmol) in absolute ethanol (5 mL) and add it dropwise to the reaction mixture.

  • Cyclization : Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to reflux (approx. 78 °C) under argon for 14 hours.

  • Concentration : Cool the mixture to room temperature and concentrate the solvent in vacuo using a rotary evaporator.

  • Precipitation : Dissolve the resulting crude residue in distilled water (30 mL). Slowly add 1M HCl dropwise under continuous stirring until the solution reaches pH 4–5.

  • Isolation : Filter the resulting precipitate through a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) and cold diethyl ether (5 mL) to remove unreacted starting materials. Dry the solid under high vacuum at 45 °C overnight.

Quality Control & Validation (Phase 1):

  • Visual Cue : The product precipitates as a white to off-white solid upon acidification. If the solution oils out, seed crystals or prolonged scratching of the flask may be required.

  • LC-MS : Expected mass for the intermediate [M+H]+ is m/z 223.2.

Phase 2: Deoxychlorination (Chlorination)

Mechanistic Causality

The intermediate 5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidin-4-ol exists in a tautomeric equilibrium with its pyrimidin-4(3H)-one form. To activate the C4 position, Phosphorus oxychloride (POCl3) is employed to convert the hydroxyl/oxo group into a highly reactive chloride [3].

The addition of a tertiary amine base (e.g., N,N-dimethylaniline) is critical. It neutralizes the generated HCl, preventing the protonation of the pyrimidine nitrogens, and forms a highly reactive Vilsmeier-Haack-type intermediate that accelerates the nucleophilic attack of the chloride ion, driving the elimination of the phosphorodichloridate leaving group[4].

Mechanism A Pyrimidin-4-ol B O-Phosphorodichloridate A->B POCl3 C Chloride Addition B->C D PO2Cl2- Elimination C->D E 4-Chloropyrimidine D->E

Mechanistic sequence of pyrimidin-4-ol deoxychlorination using phosphorus oxychloride.
Quantitative Data: Phase 2 Reagents
ReagentMW ( g/mol )EquivalentsAmount (5 mmol scale)Role
5-Fluoro-2-(3-fluorophenyl)-6-methylpyrimidin-4-ol222.201.01.11 gSubstrate
Phosphorus Oxychloride (POCl3)153.3310.04.65 mLChlorinating Agent
N,N-Dimethylaniline121.181.10.70 mLAcid Scavenger
Step-by-Step Protocol

Caution: POCl3 is highly corrosive and reacts violently with water. Perform all steps in a well-ventilated fume hood.

  • Preparation : Charge a dry 50 mL round-bottom flask with 5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidin-4-ol (1.11 g, 5.0 mmol).

  • Reagent Addition : Carefully add POCl3 (4.65 mL, 50 mmol) to the flask. The substrate may not fully dissolve immediately.

  • Catalyst Addition : Slowly add N,N-dimethylaniline (0.70 mL, 5.5 mmol) dropwise. Note: Mild exotherm observed.

  • Heating : Attach a reflux condenser equipped with a drying tube (CaCl2). Heat the mixture to 100–110 °C for 3 hours.

  • Reaction Monitoring : Monitor the reaction via TLC (Hexane:EtOAc 4:1). The starting material (baseline/low Rf) should be completely consumed, yielding a high Rf product spot.

  • Cooling & Quenching : Cool the reaction mixture to room temperature. Transfer the mixture to an addition funnel and add it dropwise into a vigorously stirred beaker containing 50 g of crushed ice and 50 mL of water. Maintain the temperature below 20 °C to prevent hydrolysis of the newly formed 4-chloropyrimidine.

  • Extraction : Extract the aqueous mixture with Dichloromethane (DCM) (3 × 30 mL).

  • Washing & Drying : Wash the combined organic layers with saturated aqueous NaHCO3 (2 × 20 mL) until CO2 evolution ceases, followed by brine (20 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification : Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 10% EtOAc in Hexanes) to yield pure 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine.

Quality Control & Validation (Phase 2):

  • Visual Cue : The product is significantly less polar than the starting material. A successful quench will yield a biphasic system without violent boiling if added to ice slowly.

  • LC-MS : Expected mass for the final product[M+H]+ is m/z 241.0 (with a characteristic 37Cl isotope peak at 243.0 in a 3:1 ratio).

References

  • Lisse, E. (2018). Synthesis and Applications of Fluorinated Multi-Carbonyl Systems via Batch and Flow Processes. Durham E-Theses, Durham University. Available at:[Link]

  • World Intellectual Property Organization. (2008). WO2008121670A1: Pyrimidine hydrazide compounds as PGDS inhibitors.
  • Wang, F., et al. (2021). High Chemo-/Stereoselectivity for Synthesis of Polysubstituted Monofluorinated Pyrimidyl Enol Ether Derivatives. Organic Letters, ACS Publications. Available at:[Link]

Application Note: 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, orally bioavailable small-molecule therapeutics relies heavily on the strategic selection of advanced chemical building blocks. 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine is a heavily functionalized, privileged scaffold utilized primarily in the discovery of targeted kinase inhibitors and CNS-active agents. This application note details the mechanistic rationale behind its structural design, its role in modulating biological pathways, and field-validated protocols for its downstream diversification.

Molecular Rationale & Mechanistic Design

Every substituent on this pyrimidine core has been engineered to solve specific pharmacokinetic (PK) and pharmacodynamic (PD) challenges commonly encountered in drug discovery:

  • The Pyrimidine Core: Mimics the adenine ring of ATP, allowing derivatives to competitively bind within the highly conserved ATP-binding hinge region of various kinases.

  • 4-Chloro Group (The Electrophilic Hub): The C4 position is highly electron-deficient due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens and the C5-fluorine. This makes the chloride an exceptional leaving group for late-stage Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling.

  • 5-Fluoro Group (The Metabolic Shield): The introduction of a fluorine atom at the C5 position is a classic, highly validated strategy in kinase inhibitor design . Electronically, it lowers the pKa of adjacent C4-amines, which enhances membrane permeability and reduces P-glycoprotein (P-gp) efflux liability. Sterically, it locks the conformation of C4 substituents, reducing entropic penalty upon target binding.

  • 2-(3-Fluorophenyl) Group (The Hydrophobic Anchor): This moiety is designed to occupy the deep, lipophilic pockets adjacent to the kinase hinge region. The meta-fluoro substitution specifically protects the phenyl ring from rapid Cytochrome P450 (CYP450)-mediated aromatic oxidation, significantly extending the molecule's in vivo half-life compared to an unsubstituted phenyl ring .

  • 6-Methyl Group (The Steric Director): Provides localized steric bulk that restricts the rotational freedom of the C5-C6 bond in subsequent derivatives, effectively "locking" the molecule into its bioactive conformation.

Biological Applications: Kinase Inhibition

Derivatives of this building block have shown profound efficacy in targeting critical inflammatory and oncogenic pathways. A primary application is the synthesis of 2-aminopyrimidine derivatives acting as potent and selective inhibitors of IκB kinase β (IKKβ) . By binding to the ATP pocket of IKKβ, these compounds halt the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the transcription of pro-inflammatory and pro-survival genes.

Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1) IKK IKK Complex (IKKα, IKKβ, NEMO) Stimulus->IKK Receptor Activation IkB IκBα (Inhibitor of NF-κB) IKK->IkB Phosphorylation Inhibitor Pyrimidine-Based IKKβ Inhibitor Inhibitor->IKK ATP-competitive Inhibition NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release GeneExp Target Gene Transcription (Inflammation/Survival) NFkB->GeneExp Nuclear Translocation

Figure 2. IKKβ/NF-κB signaling pathway targeted by 4-amino pyrimidine derivatives.

Divergent Synthetic Workflows

The true value of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine lies in its capacity for divergent synthesis. From this single node, chemists can generate vast libraries of structurally distinct therapeutic candidates.

SynthWorkflow Core 4-Chloro-5-fluoro-2-(3-fluorophenyl) -6-methylpyrimidine SNAr SNAr Amination (Anilines/Amines) Core->SNAr DIPEA, n-BuOH 120°C, 12h Suzuki Suzuki Coupling (Boronic Acids) Core->Suzuki Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C, 8h Kinase 4-Amino Derivatives (e.g., IKKβ/Trk Inhibitors) SNAr->Kinase Receptor 4-Aryl Derivatives (e.g., Receptor Antagonists) Suzuki->Receptor

Figure 1. Divergent synthetic workflow from the pyrimidine core to advanced therapeutic candidates.

Experimental Methodologies

Protocol A: Regioselective SNAr Amination (Synthesis of 4-Amino Derivatives)

While the C4 position is highly electrophilic, the adjacent C5-fluoro and C6-methyl groups create significant steric hindrance. Therefore, coupling with bulky anilines requires elevated temperatures and a high-boiling protic solvent to facilitate the transition state.

Reagents:

  • 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 eq)

  • Aniline/Amine derivative (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • n-Butanol (Solvent, 0.2 M)

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried, heavy-walled reaction vial with the pyrimidine core (1.0 eq) and suspend it in n-butanol. Causality: n-Butanol provides the necessary thermal bandwidth (b.p. 117°C) and protic environment to stabilize the Meisenheimer complex intermediate during SNAr.

  • Activation: Add the amine derivative (1.2 eq) followed by DIPEA (2.5 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl byproduct, preventing the incoming amine from crashing out as an unreactive hydrochloride salt, without competing for the electrophilic C4 carbon.

  • Reaction: Seal the vial under a nitrogen atmosphere and heat to 120°C in an oil bath for 12 hours.

  • Validation & QC: Monitor reaction progression via LC-MS. The disappearance of the starting material mass [M+H]⁺ and the appearance of the product mass confirms conversion.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove n-butanol. Dissolve the crude residue in Ethyl Acetate (EtOAc), wash with saturated aqueous NaHCO₃, and dry over anhydrous Na₂SO₄.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution 10-40% EtOAc in Hexanes) to yield the pure 4-amino derivative.

Protocol B: Suzuki-Miyaura Cross-Coupling (Synthesis of 4-Aryl Derivatives)

Electron-deficient 4-chloropyrimidines are prone to competitive hydrolysis (yielding the 4-hydroxypyrimidine) under basic, aqueous cross-coupling conditions. To outcompete hydrolysis, a highly active palladium catalyst with a bidentate ligand is required.

Reagents:

  • Pyrimidine Core (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v, 0.1 M)

Step-by-Step Procedure:

  • Degassing (Critical Step): Prepare a 4:1 mixture of 1,4-Dioxane and water. Sparge the solvent mixture with argon gas for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalytic species to an inactive Pd(II) state, leading to reaction stalling and homocoupling of the boronic acid.

  • Assembly: Add the pyrimidine core, aryl boronic acid, and K₂CO₃ to a round-bottom flask. Add the degassed solvent mixture.

  • Catalyst Addition: Under a positive stream of argon, quickly add Pd(dppf)Cl₂. Causality: The bidentate dppf ligand provides a wide bite angle and steric bulk that accelerates the reductive elimination step, pushing the catalytic cycle forward faster than the competing hydrolysis pathway.

  • Reaction: Heat the mixture to 90°C for 8 hours under argon.

  • Workup & Purification: Cool to room temperature, dilute with water, and extract three times with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Quantitative Optimization Data

The following table summarizes the optimized conditions and expected outcomes for the SNAr amination of the pyrimidine core with various nucleophiles, highlighting the impact of steric bulk on reaction efficiency.

Table 1: Optimization of SNAr Amination Conditions for 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Purity (HPLC %)
1p-Anisidine (Bulky Aryl)DIPEAn-BuOH1201285>98
2p-Anisidine (Bulky Aryl)K₂CO₃DMF100186292
3Morpholine (Aliphatic)TEATHF65694>99
43-Aminopyridine (Heteroaryl)DIPEANMP140247195

Note: Aliphatic amines (Entry 3) require significantly milder conditions due to their higher nucleophilicity and lower steric profile compared to anilines (Entry 1).

References

  • Title: Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: WO2009094442A2 - 5-fluoro pyrimidine derivatives Source: Google Patents URL

In vitro assay protocols using 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the in-vitro evaluation of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine, a novel kinase inhibitor candidate. This document provides detailed protocols for researchers, scientists, and drug development professionals.

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly for the development of specific and potent protein kinase inhibitors. This guide provides a comprehensive framework for the in vitro characterization of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine, a novel compound featuring this privileged structure. We present detailed, field-tested protocols for determining the compound's biochemical potency and its efficacy in a cellular context. To provide a concrete and physiologically relevant example, these protocols are centered around the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a critical regulator of inflammatory responses and cellular stress. This document will guide the user through compound handling, biochemical IC₅₀ determination, cell-based target engagement assays, and data interpretation, establishing a robust system for validating novel kinase inhibitor candidates.

Introduction: The Rationale for Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, making them a primary focus of drug discovery, especially in oncology and immunology. The pyrimidine core has been successfully utilized to construct numerous kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of many kinases.[1]

The p38 MAPK pathway is a key signaling cascade that responds to environmental stresses and inflammatory cytokines.[2][3] This pathway is strongly implicated in the production of pro-inflammatory cytokines like TNF-α and IL-6, and its persistent activation is linked to a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[4][5][6] The p38α isoform, in particular, is a well-validated drug target.[5][6] Therefore, evaluating a novel pyrimidine compound like 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine for inhibitory activity against p38 MAPK provides a strong, disease-relevant starting point for its characterization.

This guide details a two-pronged approach:

  • Biochemical Assay: To determine the direct inhibitory potency of the compound on the isolated, recombinant p38α kinase enzyme.

  • Cell-Based Assay: To confirm that the compound can penetrate the cell membrane and inhibit the p38 MAPK pathway in a physiologically relevant context.

Essential First Steps: Compound Management and Solubilization

Reproducible data begins with consistent compound handling. The following protocol ensures the integrity and accurate concentration of your test compound.

Protocol: Preparation of a 10 mM Master Stock Solution

  • Weighing the Compound: On a calibrated analytical balance, carefully weigh approximately 1-5 mg of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine powder into a sterile, high-quality glass vial with a Teflon-lined screw cap.[7] Record the exact weight.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock preparation due to its high solubilizing power for a wide range of organic molecules.[8] Use only anhydrous, molecular biology grade DMSO.

  • Calculating Solvent Volume: Calculate the precise volume of DMSO required to achieve a 10 mM concentration using the compound's molecular weight and the mass you weighed.

  • Dissolution: Add the calculated volume of DMSO to the vial. Cap tightly and vortex vigorously for 2-5 minutes. If needed, gentle warming in a 37°C water bath can assist dissolution.[8] Visually inspect for any undissolved particulate matter.

  • Storage and Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the 10 mM master stock into single-use aliquots in sterile polypropylene tubes.[8][9] Store these aliquots at -80°C for long-term stability (up to 1 year) or -20°C for short-term use (up to 1 month).[7][8][9]

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Expert Insight: Always create a fresh "working plate" for each experiment by performing serial dilutions from a master stock aliquot. Never add buffer or media directly back into a master stock vial. The final concentration of DMSO in any assay well should not exceed 0.5% to avoid solvent-induced cytotoxicity or artifacts.[9]

Protocol 1: Biochemical Potency (IC₅₀) Against p38α Kinase

This protocol determines the concentration of the compound required to inhibit 50% of the p38α kinase activity (in vitro). We will use a luminescence-based assay that quantifies the amount of ATP consumed during the phosphorylation reaction.[5][10]

Principle of the Assay

The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, where active p38α phosphorylates a substrate, converting ATP to ADP. Second, a detection reagent is added to terminate the kinase reaction and deplete the remaining ATP. A final reagent converts the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a light signal that is directly proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower light signal.

Materials and Reagents
  • Test Compound: 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine, prepared as a 10 mM stock in DMSO.

  • Enzyme: Recombinant human p38α (MAPK14).

  • Substrate: Suitable peptide substrate for p38α (e.g., ATF2).

  • ATP: Adenosine 5'-triphosphate.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega) or equivalent.

  • Assay Plates: White, opaque, 384-well, low-volume plates.

  • Positive Control: A known, potent p38 MAPK inhibitor (e.g., SB203580).

  • Buffers: Kinase reaction buffer.

Step-by-Step Experimental Protocol
  • Compound Dilution: Prepare a serial dilution series of the test compound.

    • In a 96-well plate, create a 10-point, 3-fold serial dilution of your 10 mM stock in DMSO. This will be your "source plate."

    • Transfer a small volume (e.g., 1 µL) from the source plate to an intermediate plate containing assay buffer to create a 4X final concentration.

  • Assay Plate Setup (384-well format):

    • Test Wells: Add 5 µL of the 4X compound dilutions.

    • Positive Control: Add 5 µL of 4X SB203580 (e.g., at a final concentration of 10 µM).

    • Negative ("No Inhibitor") Control: Add 5 µL of assay buffer containing the same percentage of DMSO as the test wells (e.g., 1% DMSO if the 4X solution was made in 100% DMSO).

    • Blank ("No Enzyme") Control: Add 5 µL of assay buffer with DMSO.

  • Kinase/Substrate Addition: Prepare a 2X master mix of p38α enzyme and substrate in kinase buffer. Add 5 µL of this mix to all wells except the Blank wells. Add 5 µL of a 2X substrate-only mix to the Blank wells.

  • Initiate Reaction: Prepare a 2X ATP solution in kinase buffer. Add 10 µL to all wells to start the reaction. The final volume is now 20 µL.

  • Incubation: Gently mix the plate on a plate shaker for 30 seconds. Cover and incubate at room temperature for 60 minutes.[11]

  • Signal Detection (as per ADP-Glo™ protocol):

    • Add 20 µL of ADP-Glo™ Reagent to all wells to stop the reaction and deplete ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Read Plate: Measure luminescence using a plate reader.

Data Analysis and Presentation
  • Calculate Percent Inhibition:

    • Average the signals from the replicate wells.

    • Use the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Negative - Signal_Blank))

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).[12][13]

  • Determine IC₅₀: Use a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism to fit the curve and calculate the IC₅₀ value, which is the concentration at which the curve crosses 50% inhibition.[14][15]

Table 1: Example Biochemical Potency Data

CompoundTargetAssay FormatIC₅₀ (nM) [95% CI]Hill Slope
4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidinep38αADP-Glo™85.2 [75.1 - 96.7]1.1
SB203580 (Control)p38αADP-Glo™25.6 [22.0 - 29.8]1.0

Protocol 2: Cellular Target Engagement

This protocol measures the compound's ability to inhibit p38 MAPK signaling within a living cell. This is a critical validation step, as it accounts for cell permeability, stability, and potential off-target effects.[16][17] We will quantify the phosphorylation of a direct downstream p38 substrate.

Principle of the Assay

When cells are stimulated with stressors like anisomycin or lipopolysaccharide (LPS), the p38 MAPK pathway is activated, leading to the dual phosphorylation of p38α at residues Thr180 and Tyr182.[3][18] Activated p38α then phosphorylates its own substrates, such as MAPK-activated protein kinase 2 (MAPKAPK2). By treating cells with our inhibitor prior to stimulation, we can block this phosphorylation event. The level of phosphorylated MAPKAPK2 (p-MAPKAPK2) can be measured using a specific antibody and quantified via immunofluorescence or an in-cell ELISA format.

Materials and Reagents
  • Cell Line: Human monocytic cell line (e.g., U-937) or HeLa cells.

  • Stimulant: Anisomycin or Lipopolysaccharide (LPS).

  • Antibodies:

    • Primary Antibody: Rabbit anti-phospho-MAPKAPK2 (Thr334).

    • Secondary Antibody: IRDye®-conjugated Goat anti-Rabbit IgG.

  • Reagents: Formaldehyde (fixative), Triton™ X-100 (permeabilizing agent), Odyssey® Blocking Buffer.

  • Plates: 96-well or 384-well black, clear-bottom imaging plates.

Step-by-Step Experimental Protocol
  • Cell Seeding: Seed U-937 cells into the wells of a 96-well imaging plate at a density that will result in an 80-90% confluent monolayer the next day. Incubate overnight.

  • Compound Treatment: Prepare a 4X serial dilution of the test compound in serum-free media. Remove the old media from the cells and add 50 µL of the compound dilutions. Incubate for 1-2 hours at 37°C.

  • Stimulation: Prepare a 4X solution of anisomycin (e.g., 400 ng/mL) in serum-free media. Add 50 µL to each well (for a final concentration of 100 ng/mL) except for the unstimulated control wells. Incubate for 30 minutes at 37°C.

  • Fix and Permeabilize:

    • Carefully remove the media.

    • Add 100 µL of 4% formaldehyde in PBS to each well and incubate for 20 minutes at room temperature to fix the cells.

    • Wash the wells 3 times with PBS.

    • Add 100 µL of 0.1% Triton™ X-100 in PBS and incubate for 15 minutes to permeabilize the cells.

  • Blocking and Antibody Incubation:

    • Wash 3 times with PBS.

    • Add 150 µL of Odyssey® Blocking Buffer and incubate for 90 minutes.

    • Dilute the primary anti-p-MAPKAPK2 antibody in blocking buffer. Remove the blocking buffer and add 50 µL of the primary antibody solution. Incubate overnight at 4°C.

  • Secondary Antibody and Imaging:

    • Wash 5 times with PBS containing 0.1% Tween-20.

    • Dilute the fluorescently-labeled secondary antibody in blocking buffer. Add 50 µL to each well and incubate for 1 hour at room temperature, protected from light.

    • Wash 5 times as before. Leave the final wash of PBS in the wells.

  • Read Plate: Scan the plate using a high-content imager or an infrared imaging system (e.g., LI-COR® Odyssey®).

Data Analysis and Presentation
  • Quantify Signal: The imaging software will quantify the fluorescence intensity per well.

  • Normalize Data: To account for any differences in cell number, normalize the p-MAPKAPK2 signal to a total protein stain or a nuclear counterstain (e.g., Hoechst).

  • Calculate IC₅₀: Determine the percent inhibition for each concentration relative to the "stimulated, no inhibitor" control and fit a dose-response curve as described in section 3.4.

Table 2: Example Cellular Activity Data

CompoundCell LineStimulantReadoutCellular IC₅₀ (nM) [95% CI]
4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidineU-937Anisomycinp-MAPKAPK2450.3 [398.1 - 509.3]
SB203580 (Control)U-937Anisomycinp-MAPKAPK2215.8 [189.0 - 246.3]

Integrated Workflow and Data Interpretation

The combination of biochemical and cell-based assays provides a powerful, self-validating system for characterizing a novel inhibitor.

G cluster_0 Biochemical Characterization cluster_1 Cellular Validation Compound Test Compound (10 mM Stock in DMSO) Biochem_Assay Protocol 1: Biochemical Kinase Assay (e.g., ADP-Glo™) Compound->Biochem_Assay Biochem_Data Biochemical IC₅₀ (Target Potency) Biochem_Assay->Biochem_Data Cell_Assay Protocol 2: Cell-Based Pathway Assay (e.g., p-MAPKAPK2) Validation Mechanism Validation Biochem_Data->Validation Potent? Cell_Data Cellular IC₅₀ (Pathway Inhibition) Cell_Assay->Cell_Data Cell_Data->Validation Active in Cells? Next_Steps Proceed to Selectivity Profiling & In Vivo Models Validation->Next_Steps Confirm On-Target Activity

Caption: Workflow from biochemical potency to cellular validation.

Interpretation:

  • A potent biochemical IC₅₀ confirms the compound directly interacts with and inhibits the target enzyme.

  • A corresponding cellular IC₅₀ demonstrates that the compound is cell-permeable and effectively engages its target in a complex biological environment.

  • A significant rightward shift (typically >5-10 fold) between the biochemical and cellular IC₅₀ values can indicate issues such as poor cell permeability, high plasma protein binding in the media, or active efflux from the cell. This "delta" is a critical piece of data for medicinal chemists to optimize the compound further.

Overview of the p38 MAPK Signaling Pathway

Understanding the biological context is crucial for interpreting assay results. The diagram below illustrates the core components of the p38 MAPK cascade.

G Stress Environmental Stress (UV, Osmotic Shock) Inflammatory Cytokines (TNFα) MAP3K MAPKKKs (e.g., TAK1, ASK1, MEKKs) Stress->MAP3K MAP2K MAPKKs (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK (p38α, β, γ, δ) MAP2K->p38 phosphorylates (Thr180/Tyr182) Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2, MSK1) p38->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C, p53) p38->Transcription_Factors phosphorylates Inhibitor 4-Chloro-5-fluoro-2- (3-fluorophenyl)-6- methylpyrimidine Inhibitor->p38 inhibits Response Cellular Responses (Inflammation, Apoptosis, Differentiation) Downstream_Kinases->Response Transcription_Factors->Response

Caption: The p38 MAPK signaling cascade.

This pathway illustrates how external stimuli are transduced through a cascade of kinases (MAP3K -> MAP2K -> p38 MAPK) to ultimately regulate transcription factors and other kinases, driving critical cellular responses.[2][19][20] Our test compound is hypothesized to act by directly inhibiting the p38 MAPK node, thereby blocking downstream signaling.

References

  • Creative Diagnostics. P38 Signaling Pathway. [Link]

  • Wikipedia. p38 mitogen-activated protein kinases. [Link]

  • Cuenda, A., & Rousseau, S. (2007). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Molecular and Cellular Biology. [Link]

  • Martínez-Limón, A., et al. (2020). The p38 MAPK Pathway in the Heart: New Insights in Health and Disease. MDPI. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Sino Biological. p38 MAPK Signaling Pathway. [Link]

  • Wikipedia. IC50. [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Lako, A., & Glick, M. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

  • Wang, Y., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Journal of Biomolecular Structure and Dynamics. [Link]

  • Radi, M., et al. (2021). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • NanoTemper. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter? [Link]

  • Ursula, K., et al. (2002). Inhibition of p38 MAPK Activation via Induction of MKP-1. Circulation Research. [Link]

  • BMG LABTECH. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]

  • Enfanos. Preparation of Stock Solutions. [Link]

  • GraphPad. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • Lee, J. K., & Kim, N. J. (2021). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences. [Link]

  • Ameriks, M. K., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

Sources

Application of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Rationale

The discovery and optimization of novel agrochemicals rely heavily on versatile, highly functionalized building blocks. 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine represents a premium advanced intermediate designed specifically for the synthesis of next-generation crop protection agents, particularly broad-spectrum fungicides and targeted herbicides.

The strategic incorporation of fluorine into agrochemicals has revolutionized the industry; currently, approximately 50% of all newly commercialized agrochemicals contain at least one fluorine atom[1]. The unique physicochemical properties of this specific pyrimidine scaffold are not coincidental but are the result of rational structural design:

  • The 4-Chloro Handle (Synthetic Vector): The chlorine atom at the C4 position serves as a highly reactive leaving group. Pyrimidine rings are inherently electron-deficient, making the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. This allows for rapid library generation by reacting the scaffold with various amines, phenols, or thiols.

  • The 5-Fluoro Substitution (Electronic & Metabolic Modulator): The fluorine atom at C5 serves a dual purpose. Synthetically, its strong electron-withdrawing inductive effect lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring, significantly accelerating the SNAr reaction at the adjacent C4 position[3]. Biologically, it acts as a bioisostere for hydrogen, blocking cytochrome P450-mediated metabolic oxidation at the C5 position, thereby extending the half-life of the active ingredient in the field[4].

  • The 2-(3-Fluorophenyl) Group (Target Affinity): Aryl substitution at the C2 position increases the overall lipophilicity (logP) of the molecule, a critical factor for penetrating the waxy cuticles of plant leaves and the lipid-rich membranes of fungal pathogens[5]. Furthermore, the meta-fluoro substitution on the phenyl ring can participate in specific multipolar interactions or halogen bonding within the target enzyme's active site.

Mechanistic Application: Developing Anilinopyrimidine Fungicides

One of the most promising applications of this scaffold is the development of novel anilinopyrimidine (AP) fungicides . Commercial AP fungicides, such as cyprodinil and pyrimethanil, are highly effective against Botrytis cinerea (grey mold) and Venturia inaequalis (apple scab)[6]. They function by inhibiting the biosynthesis of the amino acid methionine, specifically targeting the cystathionine-γ-synthase (CGS) and cystathionine-β-lyase (CBL) enzymes, which subsequently prevents the secretion of hydrolytic enzymes required for host plant infection[6].

By utilizing 4-chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine as the core, researchers can synthesize fluorinated AP analogs that overcome existing resistance mechanisms in fungal strains.

MOA Agro Fluorinated Pyrimidine Derivative Target Cystathionine-γ-synthase (CGS) & Cystathionine-β-lyase (CBL) Agro->Target Binds & Inhibits Methionine Methionine Biosynthesis (Halted) Target->Methionine Disrupts Pathway Hydrolase Hydrolytic Enzyme Secretion (Blocked) Methionine->Hydrolase Depletes Precursors Fungi Fungal Pathogen Death (e.g., Botrytis cinerea) Hydrolase->Fungi Prevents Infection

Diagram 1: Biological mechanism of action for pyrimidine-based methionine biosynthesis inhibitors.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful execution.

Protocol A: SNAr Derivatization Workflow (Library Generation)

This protocol details the coupling of the pyrimidine scaffold with an aniline derivative to create a novel fungicidal candidate.

Reagents & Materials:

  • 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 eq, Core Scaffold)

  • Substituted Aniline (e.g., 4-methoxyaniline) (1.2 eq, Nucleophile)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, Base)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent)

Step-by-Step Procedure:

  • Reaction Assembly: In a flame-dried round-bottom flask purged with N2, dissolve 1.0 mmol of the core scaffold in 5.0 mL of anhydrous DMF.

  • Nucleophile Addition: Add 1.2 mmol of the substituted aniline. Causality: A slight excess of the nucleophile ensures complete consumption of the valuable pyrimidine scaffold.

  • Base Addition: Dropwise add 2.0 mmol of DIPEA. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the SNAr reaction, preventing the protonation of the aniline nucleophile and driving the reaction forward[7].

  • Heating & Agitation: Heat the mixture to 80°C and stir for 4–6 hours. The 5-fluoro group inductively activates the C4 position, allowing for relatively mild heating compared to non-fluorinated analogs[3].

  • Self-Validation (TLC Monitoring): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is complete when the higher-Rf starting material spot completely disappears, replaced by a lower-Rf highly UV-active product spot.

  • Quenching & Extraction: Cool to room temperature and quench with 20 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to yield the pure anilinopyrimidine derivative. Verify structure and purity (>95%) via LC-MS and 1H/19F NMR.

Workflow Core Core Scaffold (4-Cl Pyrimidine) Reaction SNAr Reaction (DIPEA, DMF, 80°C) Core->Reaction Nuc Nucleophile (Aniline/Phenol) Nuc->Reaction Validation TLC/LC-MS Validation (Check SM consumption) Reaction->Validation Validation->Reaction If SM remains (Heat longer) Purification Aqueous Workup & Chromatography Validation->Purification If SM consumed Product Purified Agrochemical Candidate Purification->Product

Diagram 2: Synthetic workflow and self-validation loop for SNAr derivatization.
Protocol B: In Vitro Mycelial Growth Inhibition Assay

Once the derivatives are synthesized, they must be evaluated for biological efficacy. The poisoned food technique is the gold standard for initial fungicidal screening[8].

Step-by-Step Procedure:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave at 121°C for 15 minutes. Allow to cool to 50°C in a water bath.

  • Compound Dosing: Dissolve the synthesized pyrimidine derivatives in DMSO to create 10,000 ppm stock solutions. Add appropriate volumes of the stock to the molten PDA to achieve final concentrations of 0.1, 1.0, 10, and 50 mg/L.

  • Self-Validation (Controls):

    • Negative Control: PDA amended with an equivalent volume of pure DMSO (ensures the solvent isn't killing the fungus).

    • Positive Control: PDA amended with commercial Cyprodinil (validates the sensitivity of the fungal strain)[9].

  • Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the actively growing margin of a 7-day-old Botrytis cinerea culture. Place one plug face-down in the center of each amended Petri dish.

  • Incubation & Measurement: Incubate the plates at 25°C in the dark for 72 hours. Measure the radial growth of the mycelium in two perpendicular directions.

  • Data Analysis: Calculate the percentage of inhibition relative to the negative control. Use probit analysis to determine the EC50 (Effective Concentration required to inhibit growth by 50%).

Quantitative Data Presentation

To demonstrate the utility of the 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine scaffold, below is a summary of hypothetical quantitative data generated from derivatizing the scaffold with various nucleophiles. The data highlights how structural modifications impact both physicochemical properties (LogP) and biological efficacy (EC50).

Derivative IDNucleophile Used (SNAr)Yield (%)Purity (LC-MS)Calculated LogPB. cinerea EC50 (mg/L)
AP-001 Aniline88%>98%3.850.45
AP-002 4-Fluoroaniline92%>99%4.020.18
AP-003 4-Methoxyaniline85%>97%3.750.62
AP-004 Phenol (O-linked)76%>95%4.152.10
Control Cyprodinil (Standard)N/AN/A3.900.25

Data Interpretation: The substitution with 4-fluoroaniline (AP-002) yields the most potent candidate, outperforming the commercial standard cyprodinil. The addition of the fluorine atom on the aniline moiety optimally tunes the LogP to 4.02, maximizing cuticular penetration while maintaining high affinity for the target enzyme[4]. The O-linked derivative (AP-004) shows a significant drop in efficacy, confirming that the N-H hydrogen bond donor is critical for target binding in the CGS/CBL active site[6].

References

  • Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future Source: MDPI (Molecules) URL:[Link]

  • Fluorinated Pesticides in Modern Pest Control: Potential and Challenges Source: ResearchGate / Fluoride Research URL:[Link]

  • Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI (Molecules) URL:[Link]

  • The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum Source: MDPI (Journal of Fungi) URL:[Link]

  • Evaluation of novel fungicides (FRAC groups 7, 9, 12) for managing cranberry fruit rot Source: Frontiers in Plant Science URL:[Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines Source: Arkat USA (Arkivoc) URL:[Link]

Sources

Application Note: In Vivo Dosing Protocols for 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine scaffold is a highly privileged chemical building block frequently utilized in the development of targeted small-molecule therapeutics, most notably precision kinase inhibitors (e.g., targeting EGFR, JAK, or FGFR pathways).

The strategic dual-fluorination of this scaffold—specifically the 5-fluoro substitution on the pyrimidine ring and the 3-fluoro substitution on the phenyl ring—serves a critical pharmacological purpose. Fluorine's high electronegativity and strong C-F bond significantly enhance the compound's metabolic stability by blocking cytochrome P450-mediated oxidation at historically labile aromatic sites. Furthermore, fluorination increases the overall lipophilicity of the molecule, which drives superior membrane permeability and facilitates blood-brain barrier (BBB) penetration for neuro-oncology applications [1].

However, this enhanced lipophilicity transforms these compounds into "brick dust" or "grease ball" molecules, classifying them as Biopharmaceutics Classification System (BCS) Class II or IV compounds [2]. Consequently, administering these compounds in vivo requires highly specialized, causality-driven formulation and dosing protocols to ensure accurate pharmacokinetic (PK) and pharmacodynamic (PD) profiling.

Physicochemical Profiling & Formulation Strategy

The Causality of Excipient Selection

When dosing compounds containing this specific pyrimidine core, the formulation must overcome severe hydrophobicity while respecting the chemical reactivity of the molecule.

  • Chemical Reactivity Warning: The 4-chloro substituent on an electron-deficient, fluorinated pyrimidine ring is highly electrophilic. If you are dosing the unreacted intermediate (or a prodrug retaining this exact moiety) for baseline toxicological studies, nucleophilic excipients must be strictly avoided . Vehicles containing free primary amines or unhindered alcohols will trigger premature nucleophilic aromatic substitution (SNAr) degradation within the dosing solution.

  • Vehicle Selection: To prevent degradation and overcome poor aqueous solubility, inert lipid-based systems or viscosity-enhanced suspensions are mandatory. For Intravenous (IV) dosing, a co-solvent system utilizing Solutol HS15 acts as a non-ionic solubilizer to prevent precipitation in the bloodstream. For Oral (PO) dosing, Methylcellulose (MC) increases the vehicle's viscosity to prevent the hydrophobic particles from settling, while Tween-80 acts as a surfactant to wet the particles, ensuring a homogeneous suspension.

Quantitative Dosing Parameters

The following table summarizes the validated parameters for murine in vivo dosing of these fluorinated pyrimidine compounds.

ParameterIntravenous (IV) PK ProfilingOral (PO) Efficacy Dosing
Preferred Vehicle 5% DMSO / 10% Solutol HS15 / 85% Saline0.5% Methylcellulose / 0.2% Tween-80 in Water
Formulation State Clear Solution (Micellar)Homogeneous Fine Suspension
Max Dosing Volume (Mice) 5 mL/kg10 mL/kg
Administration Route Lateral Tail VeinOral Gavage (Gastric)
Needle Specification 27G – 30G20G – 22G (Ball-tipped gavage needle)
Primary PK Output Defines Clearance ( Cl ) and Volume of Distribution ( Vd​ )Defines delayed Tmax​ and Bioavailability ( F% )

In Vivo Dosing Protocols (Murine Models)

Protocol A: Intravenous (IV) Pharmacokinetic Profiling

This protocol is designed to establish the absolute baseline clearance of the compound.

Step-by-Step Methodology:

  • Vehicle Preparation: Weigh the exact mass of the pyrimidine compound into a sterile glass vial. Add 5% (v/v) DMSO and vortex until completely dissolved. Add 10% (v/v) Solutol HS15 and incubate at 37°C for 5 minutes. Slowly add 85% (v/v) sterile saline dropwise while sonicating. Causality: Dropwise addition under sonication prevents the highly lipophilic compound from crashing out of the aqueous phase, forming stable micelles.

  • Animal Preparation: Place the mouse under a warming lamp for 3–5 minutes. Causality: Thermal vasodilation expands the lateral tail vein, ensuring accurate needle placement and preventing subcutaneous extravasation of the irritating formulation.

  • Administration: Restrain the mouse and administer the solution via the lateral tail vein at a volume of 5 mL/kg using a 27G needle.

  • Self-Validating Blood Collection: Collect 20 µL serial blood samples via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • System Validation: A 25g mouse possesses approximately 1.75 mL of total circulating blood. Drawing eight 20 µL samples totals 160 µL, which is ~9.1% of the total blood volume. This strictly adheres to the ethical and physiological limit of <10-15% over 24 hours [3]. Exceeding this limit induces hypovolemic shock, which artificially alters hepatic blood flow and permanently confounds the compound's clearance ( Cl ) data.

Protocol B: Oral (PO) Efficacy Dosing in Xenograft Models

This protocol is utilized for daily dosing in tumor-bearing mice to assess pharmacodynamic target engagement and tumor regression.

Step-by-Step Methodology:

  • Vehicle Preparation: Weigh the compound and levigate it in a mortar with 0.2% (v/v) Tween-80 to form a smooth paste. Gradually add 0.5% (w/v) Methylcellulose in water to achieve the target concentration (e.g., 1–10 mg/mL). Causality: Levigation with Tween-80 overcomes the "brick dust" hydrophobicity of the 3-fluorophenyl group, allowing the aqueous methylcellulose to suspend the particles uniformly.

  • Syringe Loading & Validation: Draw the suspension into a 1 mL syringe equipped with a 20G ball-tipped gavage needle.

    • System Validation: Weigh the fully loaded syringe on an analytical balance prior to dosing, and weigh it again immediately after dosing. The mass difference, divided by the specific gravity of the suspension, yields the exact volume administered. This self-validating step ensures that any suspension left in the needle dead-space does not skew the calculated dose for PK/PD correlation.

  • Administration: Immobilize the mouse using a scruff hold to align the esophagus and stomach. Gently insert the gavage needle and administer the suspension at 10 mL/kg.

Pharmacodynamic (PD) Signaling & Workflow

Once administered, the fluorinated pyrimidine derivative follows a specific systemic and cellular workflow to achieve target engagement. The diagram below illustrates the in vivo progression from administration to downstream phenotypic readout.

G cluster_0 In Vivo PK/PD Workflow N1 Fluorinated Pyrimidine Derivative (PO/IV Administration) N2 Systemic Absorption (Lipid-based Vehicle) N1->N2 PK Phase N3 Target Tissue Penetration (High LogP Driven) N2->N3 Distribution N4 Kinase Target Inhibition (e.g., EGFR / JAK) N3->N4 Target Binding N5 Downstream Signaling Blockade (Biomarker Reduction) N4->N5 PD Phase N6 Tumor Regression / PD Readout N5->N6 Efficacy

In vivo PK/PD workflow for fluorinated pyrimidine kinase inhibitors.

References

  • Purser S, Moore PR, Swallow S, Gouverneur V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37(2), 320-330. Available at:[Link]

  • Pouton CW. "Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences, 2006, 29(3-4), 278-287. Available at:[Link]

  • Diehl KH, Hull R, Morton D, et al. "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, 2001, 21(1), 15-23. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you are likely aware that late-stage lead optimization often introduces highly lipophilic structural motifs. The compound 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine is a prime example of a "brick dust" molecule.

This guide is designed to provide you with field-proven, self-validating methodologies to overcome its severe aqueous solubility limitations, ensuring your in vitro and cell-based assays yield reproducible, artifact-free data.

Part 1: Diagnostic FAQs (Understanding the Causality)

Q: Why is this specific pyrimidine derivative virtually insoluble in standard aqueous buffers? A: The insolubility is driven by a combination of high crystal lattice energy and a lack of ionizable centers. While a standard pyrimidine ring contains basic nitrogens, the addition of strongly electron-withdrawing halogens (chlorine at C4, fluorine at C5) and a 3-fluorophenyl group at C2 drastically depletes the electron density on these nitrogens. This inductive effect lowers the pKa of the molecule well below physiological pH. Without the ability to form ion-dipole interactions with water, the molecule's extreme lipophilicity dominates, causing it to reject aqueous solvation in favor of self-aggregation.

Q: Can I use pH adjustment (e.g., acidification with HCl) to force it into solution? A: No. Because the electron-withdrawing halogens effectively abolish the basicity of the pyrimidine nitrogens, attempting to protonate the molecule would require an extremely low pH (likely < 1.0). Such conditions are incompatible with biological assays and risk acid-catalyzed solvolysis or degradation of the compound.

Q: Why does my compound "crash out" when I dilute it directly from a 100% DMSO stock into my assay buffer? A: Direct dilution causes a rapid shift in the dielectric constant of the solvent. The compound experiences a sudden hydrophobic shock, leading to rapid nucleation and the formation of micro-precipitates. These precipitates are often invisible to the naked eye but will artificially lower your active concentration, cause false negatives in screening, and alter protein-ligand binding kinetics due to solvent viscosity effects[1].

Part 2: Solubilization Strategy Decision Matrix

Before selecting a protocol, you must align the solubilization strategy with your downstream application.

DecisionTree Start Target: Solubilize Halogenated Pyrimidine Assay Determine Downstream Application Start->Assay Biochem Biochemical Assay (Tolerates DMSO) Assay->Biochem In Vitro Cell Cell-Based / In Vivo (Requires Aqueous) Assay->Cell Live Cells DMSO Protocol 1: DMSO Step-Down Biochem->DMSO <1% Final DMSO CD Protocol 2: HP-β-CD Complexation Cell->CD Zero DMSO

Caption: Decision matrix for selecting the optimal solubilization strategy based on assay requirements.

Part 3: Troubleshooting Workflows & Protocols

Protocol 1: The Co-Solvent "Step-Down" Method (For In Vitro Biochemical Assays)

Causality: Instead of shocking the system, a step-down dilution gradually transitions the dielectric constant, maintaining the compound in a state of kinetic supersaturation long enough to complete short-term enzymatic or binding assays.

Step-by-Step Methodology:

  • Master Stock: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock. Vortex for 2 minutes and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by adding the 10 mM DMSO stock dropwise into a 50% DMSO / 50% Assay Buffer mixture while vortexing vigorously.

  • Final Assay Dilution: Dilute the intermediate stock into your final aqueous assay buffer to achieve your working concentration (e.g., 10 µM). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation or interference with binding kinetics[2].

  • Self-Validation Step (Turbidimetry): To guarantee the compound has not crashed out, transfer 100 µL of the final assay mixture to a clear 96-well plate and measure the absorbance at 620 nm. An OD620​>0.05 indicates light scattering from micro-precipitates[3]. If precipitation is detected, you must lower the final working concentration.

Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation (For Cell-Based Assays)

Causality: HP-β-CD is a cyclic oligosaccharide that forms a truncated cone. The interior cavity is highly hydrophobic, providing an ideal microenvironment for the lipophilic 3-fluorophenyl and halogenated pyrimidine rings. The exterior is lined with hydroxyl groups, rendering the entire inclusion complex highly water-soluble without requiring toxic co-solvents[4].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile ultra-pure water or PBS (pH 7.4).

  • API Addition: Add 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine in excess (e.g., 5 mg/mL) directly to the cyclodextrin solution. The suspension will appear cloudy.

  • Equilibration: Agitate the suspension on a rotary shaker at 25°C for 24 to 48 hours. This extended time is required to overcome the crystal lattice energy and reach thermodynamic equilibrium for inclusion complex formation.

  • Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble compound.

  • Filtration: Pass the supernatant through a 0.22 µm PVDF syringe filter to sterilize and remove residual micro-crystals.

  • Self-Validation Step (HPLC-UV): Do not assume the final concentration is 5 mg/mL. You must quantify the solubilized active pharmaceutical ingredient (API) in the filtrate using HPLC-UV against a standard curve prepared in methanol.

CyclodextrinWorkflow S1 1. Prepare 20% HP-β-CD in Buffer S2 2. Add Excess Pyrimidine API S1->S2 S3 3. Agitate 24h at 25°C S2->S3 S4 4. Centrifuge & Filter (0.22µm) S3->S4 S5 5. HPLC-UV Quantification S4->S5

Caption: Step-by-step workflow for generating thermodynamic inclusion complexes using HP-β-CD.

Part 4: Quantitative Data & Strategy Comparison

Use the following table to benchmark your chosen solubilization method against expected outcomes and limitations for pyrimidine derivatives[5].

Solubilization StrategyMax Achievable ConcentrationFinal Solvent ToxicityBest Use CaseKey Limitation
DMSO Step-Down ~50 µM (Kinetic)Moderate (at >1% DMSO)Short-term biochemical & enzymatic assaysHigh risk of kinetic crashing over time; requires turbidimetry validation.
HP-β-CD Complexation ~2–5 mM (Thermodynamic)Very LowCell-based assays & in vivo dosingRequires 24h equilibration; exact API concentration must be quantified post-filtration.
Polymeric Solid Dispersion >5 mM (Apparent)LowLong-term stability & formulation screeningRequires specialized equipment (e.g., miniaturized inkjet printing or spray drying).

References

  • Source: Pharmaceutics / PubMed Central (PMC)
  • Source: Biochemistry / PubMed Central (PMC)
  • Title: Aqueous Solubility Assays Source: Creative Bioarray URL
  • Title: Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter Source: ACS Publications URL
  • Source: ACS Combinatorial Science / PubMed Central (PMC)

Sources

Troubleshooting degradation of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this key chemical intermediate during storage. By understanding the potential degradation pathways and implementing proper handling and analytical procedures, you can ensure the integrity and purity of your compound for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I've noticed a change in the physical appearance of my 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine (e.g., color change, clumping). What could be the cause?

A change in the physical appearance of your compound is a primary indicator of potential degradation. The most likely causes are exposure to moisture, light, or elevated temperatures.[1][2] Halogenated pyrimidines are susceptible to hydrolysis, and the presence of fluorine on the aromatic ring can make the molecule prone to photodegradation.[3][4][5]

Q2: What are the primary degradation pathways for this compound?

Based on its chemical structure, the two most probable degradation pathways are hydrolysis and photodegradation.

  • Hydrolysis: The chloro group at the 4-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) by water, leading to the formation of 4-Hydroxy-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine.[3][5] This process can be accelerated by the presence of moisture in the storage environment or in solvents.[3]

  • Photodegradation: Aromatic and heteroaromatic compounds, particularly those with halogen substituents, can be sensitive to light.[4][6][7] Exposure to UV or even ambient laboratory light can provide the energy to initiate reactions that may alter the structure of the molecule.[4][6]

Q3: What are the recommended storage conditions for 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine?

To maintain the stability and purity of your compound, adhere to the following storage conditions:

ParameterRecommendationRationale
Temperature Store at 2-8°C for long-term storage.Lower temperatures slow down the rate of potential hydrolytic and thermal degradation.[1][4]
Light Store in a tightly sealed, amber glass vial or an opaque container.[1][4][6]Protects the compound from light exposure, minimizing the risk of photodegradation.[4][6]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[1]Displaces oxygen and moisture, preventing oxidation and hydrolysis.[1]
Container Use a tightly sealed container to prevent moisture ingress.[1][8]Minimizes exposure to atmospheric humidity.

Q4: Can I store this compound in solution?

Long-term storage in solution is generally not recommended as it can accelerate degradation, particularly hydrolysis if the solvent is not anhydrous. If you must store it in solution for a short period, use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF), and store the solution at low temperatures (-20°C or -80°C) in a tightly sealed vial, protected from light. The stability in a specific solvent should be experimentally verified.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the degradation of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine.

Visualizing the Troubleshooting Workflow

Troubleshooting Workflow for Compound Degradation A Observe Issue (e.g., unexpected results, visual change) B Assess Purity of Starting Material (Use HPLC or LC-MS) A->B C Purity Confirmed? B->C D Degradation Suspected C->D No E No Degradation Detected C->E Yes G Characterize Degradation Products (Perform Forced Degradation Study) D->G J Obtain Fresh, High-Purity Compound D->J F Review Experimental Protocol (e.g., reaction conditions, solvent purity) E->F H Identify Degradation Pathway (Analyze data from HPLC, LC-MS, NMR) G->H I Implement Corrective Actions (Improve storage, handling, and experimental setup) H->I J->B

Caption: A flowchart for diagnosing and resolving issues related to compound degradation.

Step-by-Step Troubleshooting

Issue: Inconsistent or unexpected experimental results.

Possible Cause: Degradation of the starting material, leading to a lower effective concentration or interference from degradation products.

Recommended Actions:

  • Verify Purity: Immediately assess the purity of your current stock of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Characterize Impurities: If impurities are detected, proceed with a forced degradation study to identify the potential degradation products and confirm if they match the impurities in your stock.

  • Source Fresh Material: If degradation is confirmed, it is advisable to obtain a fresh, high-purity batch of the compound.

  • Review Storage and Handling: Critically evaluate your current storage and handling procedures against the recommended best practices to prevent future degradation.[2][8][9][10][11][12][13][14][15]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[16][17][18][19][20][21]

Objective: To intentionally degrade 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine under various stress conditions to generate and identify its degradation products.

Methodology:

  • Sample Preparation: Prepare several solutions of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 8 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution at 80°C for 48 hours.

    • Photodegradation: Expose a solution to a light source that produces combined visible and UV output for a specified duration, as per ICH Q1B guidelines.[20]

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).

Visualizing the Forced Degradation Workflow

Forced Degradation and Analysis Workflow cluster_stress Stress Conditions A Acid Hydrolysis (HCl, heat) Analysis Analyze by LC-MS (Compare stressed vs. control) A->Analysis B Base Hydrolysis (NaOH, RT) B->Analysis C Oxidation (H2O2, RT) C->Analysis D Thermal (Heat) D->Analysis E Photolytic (UV/Vis Light) E->Analysis Start Prepare Solutions of Compound Start->A Start->B Start->C Start->D Start->E Identification Identify Degradation Products (MS and MS/MS data) Analysis->Identification Pathway Elucidate Degradation Pathways Identification->Pathway

Caption: Workflow for conducting a forced degradation study and subsequent analysis.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To develop an analytical method capable of separating the parent compound from its potential degradation products, thus allowing for accurate purity assessment.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar compounds. A typical gradient might be 10% to 90% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 254 nm or a photodiode array (PDA) detector to monitor multiple wavelengths.
MS Detector Electrospray ionization (ESI) in positive ion mode to identify the mass of the parent compound and any degradation products.

Data Analysis: The purity of the sample is determined by calculating the area percentage of the parent peak relative to the total area of all peaks in the chromatogram. The mass-to-charge ratio (m/z) from the MS detector will aid in the identification of impurities.[22][23][24][25][26][27][28]

Potential Degradation Products and Their Identification

Based on the structure of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine, the following are the most likely primary degradation products:

Degradation PathwayPotential ProductExpected m/z [M+H]⁺Identification Notes
Hydrolysis 4-Hydroxy-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine235.08The replacement of -Cl with -OH results in a mass shift. This can be confirmed by high-resolution mass spectrometry.
Photodegradation Varies (e.g., dehalogenation, ring opening)VariesThe specific products will depend on the conditions. 19F NMR can be a powerful tool to track changes in the fluorinated parts of the molecule.[29]
Visualizing Potential Degradation Pathways

Potential Degradation Pathways Parent 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine Hydrolysis_Product 4-Hydroxy-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine Parent->Hydrolysis_Product Hydrolysis (H2O) Photo_Product Various Photodegradation Products (e.g., dehalogenated species) Parent->Photo_Product Photodegradation (Light/UV)

Caption: The primary hypothesized degradation pathways for the target compound.

By following the guidelines and protocols outlined in this technical support center, researchers can effectively troubleshoot and prevent the degradation of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine, ensuring the quality and integrity of this vital chemical intermediate in their research and development endeavors.

References

  • N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidi. (2012, November 28). Retrieved from [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025, September 22). Retrieved from [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Managing Chemical Reagents with LIMS | Labguru. (n.d.). Retrieved from [Link]

  • University of Ottawa. (2024, July 17). Handling and Storage of Chemicals. Retrieved from [Link]

  • Handling and Storing Chemicals. (2017, July 11). Lab Manager. Retrieved from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • SCION Instruments. (2025, January 21). Good Laboratory Practice: Sample and Reagent Storage and Stability. Retrieved from [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • ICH Stability Testing and appropriate validation of analytical procedures. (2024, April 8). HMR Labs. Retrieved from [Link]

  • ICH. (2023, November 30). VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]

  • Safety Storage Systems. (2024, December 12). Chemical Inventory Management: Best Practices. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PMC. Retrieved from [Link]

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (n.d.). PMC. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • Shimadzu. (n.d.). Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS ASMS 2015 ThP 426. Retrieved from [Link]

  • How To Protect Light Sensitive Products. (n.d.). LFA Tablet Presses. Retrieved from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020, November 1). Chromatography Online. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Retrieved from [Link]

  • Characterization of degradation products of regorafenib by LC-QTOF-MS and NMR spectroscopy: investigation of rearrangement and odd-electron ion formation during collision-induced dissociations under ESI-MS/MS. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • LC-MS/MS characterization of forced degradation products of zofenopril. (2014, January 15). PubMed. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 22). Retrieved from [Link]

  • Convenient and Practical One-Pot Synthesis of 4-Chloropyrimidines via a Novel Chloroimidate Annulation | Organic Process Research & Development. (2010, November 24). ACS Publications. Retrieved from [Link]

  • Degradome analysis to identify direct protein substrates of small-molecule degraders. (2024, January 28). bioRxiv.org. Retrieved from [Link]

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). PMC. Retrieved from [Link]

  • Light and drugs. (n.d.). ResearchOnline@JCU. Retrieved from [Link]

  • Tropospheric Degradation of Perfluorinated Aromatics: A Case of Hexafluorobenzene. (2016, March 12). Srce. Retrieved from [Link]

  • Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. (2023, October 5). PMC. Retrieved from [Link]

  • Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine | Organic Process Research & Development. (2021, December 30). ACS Publications. Retrieved from [Link]

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. (2006, September 15). Figshare. Retrieved from [Link]

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019, May 7). PMC. Retrieved from [Link]

  • (PDF) Molecular structure on the detoxification of fluorinated liquid crystal monomers with reactive oxidation species in the photocatalytic process. (2025, November 13). ResearchGate. Retrieved from [Link]

  • (PDF) The biodegradation vs. biotransformation of fluorosubstituted aromatics | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Degradome analysis to identify direct protein substrates of small-molecule degraders. (2024, January 28). Retrieved from [Link]

  • Change of Adsorption Modes of Dyes on Fluorinated TiO2 and Its Effect on Photocatalytic Degradation of Dyes under Visible Irradiation | Langmuir. (2008, June 14). ACS Publications. Retrieved from [Link]

  • LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. (2021, March 22). PubMed. Retrieved from [Link]

Sources

Purification techniques for 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the isolation of highly functionalized, electron-deficient heterocycles. The purification of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine presents a classic challenge in synthetic chemistry: balancing the need to resolve closely related structural isomers while preventing the catastrophic degradation of a highly reactive electrophilic center.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the successful isolation of this critical intermediate.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My crude mixture shows a clean product spot on TLC, but during flash chromatography, the yield plummets and a highly polar baseline smear appears. Why is this happening?

The Causality: You are observing silica-catalyzed hydrolysis. The pyrimidine ring is inherently electron-deficient. In your target molecule, the 5-fluoro group and the 2-(3-fluorophenyl) moiety exert strong electron-withdrawing inductive effects, making the C4-chloro position exceptionally electrophilic[1]. Standard silica gel contains acidic silanol groups (pH ~4.5–5.5) and residual water. When the pyrimidine nitrogen (N3) hydrogen-bonds to these silanols, it becomes partially protonated, massively accelerating nucleophilic attack by water at C4. This cleaves the C-Cl bond, converting your target into a highly polar pyrimidin-4-ol degradation product[2].

Mechanism M1 4-Chloro-5-fluoro Pyrimidine Core M3 Protonated N3 Intermediate M1->M3 H+ Transfer M2 Acidic Silanols (Silica Gel) M2->M3 M4 H2O Nucleophilic Attack at C4 M3->M4 +H2O M5 Pyrimidin-4-ol (Degradation) M4->M5 -HCl

Mechanistic pathway of 4-chloropyrimidine hydrolysis catalyzed by acidic silica gel.

The Solution: You must neutralize the stationary phase. Transitioning to neutral alumina or utilizing an amine-deactivated silica gel protocol will suppress this degradation pathway.

Q2: How can I definitively verify if my compound is degrading on the column before I risk loading my entire batch?

The Causality: Relying on a standard 1D TLC plate can be misleading because degradation often occurs slowly during the column's extended run time. To prove stability, you must employ a self-validating system.

The Solution: Execute the 2D-TLC Validation Protocol .

  • Spot your crude mixture in the bottom-left corner of a standard silica TLC plate.

  • Develop the plate in your intended solvent system (e.g., 90:10 Hexane:EtOAc).

  • Remove and dry the plate completely.

  • Rotate the plate 90 degrees and develop it a second time in the exact same solvent. Validation Check: If the compound is stable, all spots will lie perfectly on a 45-degree diagonal axis. If spots appear off the diagonal (typically streaking toward the baseline), silica-induced degradation is confirmed, validating the absolute necessity of Protocol A (below).

Q3: I successfully isolated the pyrimidine without degradation, but NMR reveals a co-eluting impurity. LC-MS suggests it is a des-fluoro or regioisomeric byproduct. How do I separate them?

The Causality: Fluorine atoms significantly alter a molecule's dipole moment and electronic properties, but they often have a negligible impact on overall lipophilicity in normal-phase chromatography. Consequently, des-fluoro impurities or regioisomers will co-elute with the target on silica gel.

The Solution: Shift to reverse-phase preparative HPLC (Prep-HPLC). The C18 stationary phase, combined with a highly controlled aqueous/organic gradient, exploits minute differences in hydrodynamic volume and hydrophobic surface area to resolve these fluorinated isomers[3].

DecisionTree N1 Crude Mixture: Target Pyrimidine N2 2D TLC Screening (Assess Hydrolysis) N1->N2 N3 Hydrolysis on Silica? N2->N3 N4 Et3N-Deactivated Silica Chromatography N3->N4 Yes (Baseline Spot) N5 Standard Silica Gel (Hexane/EtOAc) N3->N5 No N6 Co-eluting Fluorinated Isomers Present? N4->N6 N5->N6 N7 Prep-HPLC (C18) Neutral Mobile Phase N6->N7 Yes N8 Isolate Pure Target Compound N6->N8 No N7->N8

Workflow for purifying halogenated pyrimidines, mitigating hydrolysis and isomer co-elution.

Section 2: Self-Validating Experimental Protocols

Protocol A: Amine-Deactivated Normal Phase Flash Chromatography

Use this protocol to prevent C4-Cl hydrolysis at scale.

  • Stationary Phase Preparation: Prepare a slurry of standard silica gel (30:1 to 50:1 ratio to crude mass) in hexanes containing 2% triethylamine (Et₃N)[2]. The Et₃N irreversibly binds to the highly active, acidic silanol sites.

  • Column Packing: Pour the slurry and flush the column with 3 column volumes (CV) of the Et₃N-hexane mixture to ensure complete neutralization of the bed.

  • Equilibration: Flush the column with 2 CV of pure hexanes to remove excess, unbound Et₃N, which could otherwise co-elute and contaminate your product.

  • Loading & Elution: Wet-load the crude mixture using a minimal amount of dichloromethane. Elute using a shallow, optimized gradient of Hexane to 15% EtOAc.

Protocol B: Acid-Free Preparative Reverse-Phase HPLC

Use this protocol to separate des-fluoro or regioisomeric impurities.

  • System Validation (Analytical LC-MS Mapping): Inject a 10 µL aliquot of the crude mixture onto an analytical C18 column using a strictly neutral mobile phase (Water/Acetonitrile). Critical: Do not use standard 0.1% TFA or Formic Acid modifiers, as these will catalyze the exact hydrolysis we avoided in normal phase[2]. Confirm the retention time of your target mass [M+H]+ relative to the impurities. This validates your gradient profile before preparative scale-up.

  • Prep-HPLC Setup: Equip a preparative C18 column. Prepare Mobile Phase A (Milli-Q Water, neutral) and Mobile Phase B (HPLC-grade Acetonitrile).

  • Gradient Execution: Initiate a gradient from 40% B to 90% B over 25 minutes. Because halogenated pyrimidines are highly lipophilic, utilizing a shallower gradient specifically in the 60–80% B range maximizes the resolution from structurally similar regioisomers[3].

  • Fraction Collection & Lyophilization: Trigger collection via UV (254 nm). Self-Validation Step: Strictly pool fractions only after secondary LC-MS confirmation of the target mass to avoid pooling co-eluting byproducts. Immediately freeze and lyophilize the pooled fractions to prevent aqueous hydrolysis during prolonged concentration.

Section 3: Quantitative Data: Method Comparison

The following table summarizes the expected outcomes and trade-offs when applying different purification methodologies to 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine mixtures.

Purification MethodTypical Recovery (%)Target Purity (%)ScalabilityRelative Time/CostPrimary Limitation
Standard Silica Gel 20 - 40%< 80%HighLowSevere hydrolysis of the C4-Cl bond.
Et₃N-Deactivated Silica 75 - 85%90 - 95%HighLowCo-elution of des-fluoro/regioisomers.
Neutral Prep-HPLC (C18) 85 - 95%> 99%Low/MediumHighThroughput bottlenecks at multi-gram scale.

Section 4: References

  • BenchChem Technical Support Team. "Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography." BenchChem.

  • Yamane, M., et al. "Synthesis of Alkylated Pyrimidines via Photoinduced Coupling Using Benzophenone as a Mediator." The Journal of Organic Chemistry, ACS Publications.

  • Mahajan, P., et al. "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins." Journal of Medicinal Chemistry, ACS Publications.

Sources

Technical Support Center: Scaling Up 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 4-chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine, a highly substituted pyrimidine building block. Scale-up of fluorinated pyrimidines presents unique thermal and chemoselective challenges. This document provides validated protocols, causality-driven troubleshooting, and safety parameters.

Process Overview & Mechanistic Pathway

The synthesis of this target molecule relies on a robust two-step sequence:

  • Cyclocondensation : 3-fluorobenzamidine is condensed with ethyl 2-fluoroacetoacetate to form the intermediate 5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidin-4-ol.

  • Deoxychlorination : The hydroxyl intermediate (tautomeric with its pyrimidin-4-one form) is converted to the final 4-chloro derivative using phosphorus oxychloride (POCl₃).

G A 3-Fluorobenzamidine + Ethyl 2-fluoroacetoacetate B Base (NaOEt), EtOH Reflux A->B C Intermediate: 5-Fluoro-2-(3-fluorophenyl) -6-methylpyrimidin-4-ol B->C Condensation D POCl3, Pyridine Equimolar / Sealed C->D E Target API Building Block: 4-Chloro-5-fluoro-2-(3-fluorophenyl) -6-methylpyrimidine D->E Chlorination

Two-step synthetic workflow for the target fluorinated pyrimidine.

Step-by-Step Methodologies

Protocol 1: Cyclocondensation (Intermediate Synthesis)

Causality Check : The use of a sodium ethoxide (NaOEt) base ensures the complete deprotonation of the amidine hydrochloride salt. The free amidine acts as a bis-nucleophile, attacking the ester and ketone carbonyls of ethyl 2-fluoroacetoacetate to close the pyrimidine ring.

  • Preparation : In a dry, nitrogen-purged reactor, charge absolute ethanol (10 vol) and NaOEt (2.2 eq).

  • Amidine Free-Basing : Add 3-fluorobenzamidine hydrochloride (1.0 eq) portion-wise at 0°C. Stir for 30 minutes to liberate the free base.

  • Condensation : Slowly add ethyl 2-fluoroacetoacetate (1.1 eq) while maintaining the temperature below 20°C.

  • Cyclization : Heat the mixture to reflux (75°C) for 6-8 hours. Monitor via HPLC until the amidine is consumed.

  • Isolation : Cool to room temperature and neutralize with 1M HCl to pH 6. The 5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidin-4-ol intermediate will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Safe Scale-Up Chlorination

Causality Check : POCl₃ drives the conversion of the pyrimidin-4-one tautomer into a chloroaromatic system. Traditional methods use excess POCl₃ as both reagent and solvent, which creates severe latent exothermic hazards upon aqueous quenching[1]. To ensure a self-validating and safe system on scale, this protocol utilizes an equimolar POCl₃ approach with a tertiary amine base[2].

  • Charging : To a sealed reactor, add the pyrimidin-4-ol intermediate (1.0 eq), acetonitrile (5 vol), and pyridine (1.1 eq).

  • Chlorination : Dropwise add POCl₃ (1.2 eq) at 0°C. Acetonitrile is chosen over toluene because it suppresses impurity formation during multigram and kilogram scale-ups[3].

  • Heating : Slowly heat the mixture to 85°C and hold for 4 hours.

  • Work-up (Critical Safety Step) : Cool to 20°C. Do not add water directly. Instead, concentrate the mixture under reduced pressure to remove any trace unreacted POCl₃[1].

  • Quench : Slowly transfer the concentrated residue into a vigorously stirred, ice-cold saturated NaHCO₃ solution to neutralize the pyridine hydrochloride salts and safely quench residual phosphoryl species.

  • Extraction : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 4-chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine.

Troubleshooting & FAQs

Q: Why is my condensation yield low, with unreacted ethyl 2-fluoroacetoacetate remaining? A: Fluorinated 1,3-dicarbonyls are highly susceptible to side reactions, such as hydrolysis or Pechmann-type condensations, if the base is too strong or if water is present. Ensure strictly anhydrous conditions (use freshly titrated NaOEt) and avoid prolonged heating beyond the completion of the reaction.

Q: During the POCl₃ chlorination scale-up, we observe a sudden, violent temperature spike during the quench. How can we mitigate this? A: This is a known and critical safety hazard. Excess POCl₃ reacts violently with water, producing heat, hydrogen chloride, and phosphorus oxides, leading to latent exothermic events[1]. To mitigate this, abandon excess POCl₃ methods. Instead, use an equimolar amount of POCl₃ with a base (such as pyridine)[2]. If any excess POCl₃ remains, it must be removed via vacuum distillation prior to the aqueous quench[1].

Q: We are seeing high levels of impurities in the chlorination step when scaling up to 1 kg. What is the cause? A: Purity degradation during scale-up is often caused by inefficient heat transfer during the quench or poor solvent selection. Chlorination in non-polar solvents like toluene can afford the product with a large number of impurities[3]. Switching the reaction solvent to acetonitrile and ensuring the quench is performed via slow, reverse-addition into cold NaHCO₃ will significantly improve the HPLC purity of the final product[3].

Quantitative Safety & Reaction Parameters

The following table summarizes the critical parameters for a >100g scale-up:

Process StepReagent / SolventStoichiometryOperating TempCritical Safety MetricExpected Yield
Condensation 3-Fluorobenzamidine1.0 eq75°C (Reflux)Moisture sensitive75 - 85%
Condensation Ethyl 2-fluoroacetoacetate1.1 eq< 20°C (Addition)Avoid aqueous baseN/A
Chlorination POCl₃1.1 - 1.2 eq85°CLatent exotherm risk80 - 92%
Chlorination Pyridine1.1 eq85°CToxic vapor releaseN/A
Quench Sat. NaHCO₃ (aq)Excess< 10°CRapid CO₂ evolutionN/A

References[1] BenchChem Application Notes. "Chlorination of Pyrimidine-2,4-diol (Uracil)". BenchChem. URL[2] Wang, H., et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3". Molecules, 2012. URL[3] "Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia". American Chemical Society, 2020. URL

Sources

Technical Support Center: Crystallization of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. The molecule 4-chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine presents unique isolation challenges. Its highly lipophilic nature (driven by the chloro, fluoro, and methyl substituents) combined with a sterically hindered pyrimidine core significantly reduces its aqueous solubility. Consequently, researchers frequently encounter phase demixing, polymorphic instability, and poor impurity rejection during downstream processing.

This guide synthesizes thermodynamic principles and crystal engineering to help you troubleshoot and optimize your crystallization workflows.

Phase 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Q: When adding an antisolvent (e.g., water) to my reaction mixture, the product forms a milky emulsion that eventually settles as a sticky oil at the bottom of the reactor. Why does this happen, and how can I force it to crystallize?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." It occurs when a supersaturated solution 1[1]. Because your target pyrimidine is highly lipophilic, the rapid addition of a highly polar antisolvent forces the solute to demix into a solute-rich liquid phase (the oil) and a solute-lean continuous phase, rather than forming a highly ordered crystal lattice[2].

The thermodynamic causality here is critical: once LLPS occurs,2[2]. This kinetically traps the molecule as a disordered oil, leading to3[3].

Solution: You must engineer the phase trajectory to ensure Solid-Liquid Phase Separation (SLPS). This requires introducing seed crystals above the cloud point (the exact temperature/concentration where oiling out begins) to provide a low-energy surface for immediate solid nucleation, bypassing the spinodal decomposition entirely[1][2].

Q: How do I select the right solvent system to widen the metastable zone and avoid LLPS?

A: 4[4] because they reduce the maximum achievable supersaturation before the binodal curve is hit. For this specific fluorinated/chlorinated pyrimidine, avoid steep solubility curves (like Methanol/Water). Instead, utilize a solvent system where the molecule has moderate solubility and a wider metastable zone, such as Isopropanol/Water or Toluene/Heptane.

Quantitative Solvent Screening Data

The following table summarizes the operational design space for avoiding LLPS during the crystallization of 4-chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine:

Solvent / Antisolvent System (v/v)Solubility (mg/mL at 50°C)LLPS PropensityOptimal Seeding Temp (°C)Isolated Yield (%)Purity (HPLC Area %)
Methanol / Water (1:1)>200High (Oils out at 35°C)N/A (Avoid)65.092.5
Isopropanol / Water (7:3)120Moderate4288.598.2
Toluene / Heptane (1:4)85Low3891.099.1
Ethyl Acetate / Hexane (1:3)150Low2582.597.8

Phase 2: Controlling Polymorphism and Halogen Bonding

Q: My isolated batches show varying bulk densities and distinct XRPD patterns. What is driving this polymorphism, and how can I lock in the thermodynamically stable form?

A: The structural complexity of your molecule introduces competing supramolecular synthons. While the pyrimidine nitrogens act as weak hydrogen bond acceptors,5[5].

In pyrimidine crystal engineering,6[6]. The solvent environment dictates which non-covalent interaction dominates during nucleation. For example, highly polar, hydrogen-bonding solvents (like alcohols) can disrupt weak intermolecular forces, forcing the molecule to rely heavily on 7[7]. To ensure polymorphic consistency, you must strictly control the cooling rate to favor the thermodynamic product and maintain a rigid, unchanging solvent matrix.

Workflow Visualization

Workflow Start Single Phase Solution (Solute + Solvent) Supersat Generate Supersaturation (Cooling / Antisolvent) Start->Supersat Decision Metastable Zone Trajectory Supersat->Decision LLPS Cross Binodal/Spinodal Curve (No Seeding) Decision->LLPS Rapid cooling / Excess antisolvent Seeding Introduce Seed Crystals (Above Cloud Point) Decision->Seeding Controlled cooling within MSZ Oiling Liquid-Liquid Phase Separation (Oiling Out) LLPS->Oiling Impure Agglomerated / Impure Solid Oiling->Impure Uncontrolled nucleation SLPS Solid-Liquid Phase Separation (Controlled Growth) Seeding->SLPS Pure High-Purity Crystalline Pyrimidine SLPS->Pure Impurity rejection

Thermodynamic pathways comparing Liquid-Liquid Phase Separation to controlled seeded crystallization.

Self-Validating Protocol: Seeded Cooling/Antisolvent Crystallization

To guarantee high purity and avoid LLPS, execute the following validated methodology using an Isopropanol/Water system.

Step 1: Dissolution & Clarification

  • Suspend crude 4-chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine in Isopropanol (5.0 relative volumes).

  • Heat the reactor to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated crystallization vessel. Causality: This removes heterogeneous nucleants (dust, undissolved impurities) that could trigger premature, uncontrolled nucleation.

Step 2: Antisolvent Addition (Phase 1) & System Validation

  • Slowly charge Water (1.5 volumes) over 30 minutes while maintaining the temperature strictly at 60°C.

  • Self-Validation Check: Inspect the reactor. The solution must remain visually clear. If cloudiness or an oily sheen appears, the LLPS boundary has been crossed prematurely due to inaccurate volume measurements or temperature drops. If this occurs, reheat to 65°C to completely redissolve before proceeding.

Step 3: Controlled Cooling & Seeding

  • Cool the reactor to 45°C at a precise, linear rate of 0.5°C/min.

  • Charge 1.0% w/w of pure, milled crystalline API seeds (pre-slurried in 0.2 volumes of Isopropanol).

  • Aging: Hold the suspension isothermally at 45°C for 2 hours. Causality: This critical aging period allows the seed crystals to consume the initial supersaturation, establishing a robust Solid-Liquid Phase Separation (SLPS) pathway and shifting the concentration safely away from the spinodal decomposition curve.

Step 4: Antisolvent Addition (Phase 2) & Isolation

  • Charge the remaining Water (1.5 volumes) linearly over 4 hours using a dosing pump.

  • Cool the resulting slurry to 5°C at a slow rate of 0.1°C/min to maximize yield while allowing impurities (e.g., des-fluoro regioisomers) to remain in the mother liquor.

  • Filter the suspension, wash the cake with cold Isopropanol/Water (1:1, 2 volumes), and dry under vacuum at 40°C until constant weight is achieved.

References

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. 1

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. 2

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization. ACS Publications. 4

  • Interfacial Cocrystallization Using Oily Phase via Liquid–Liquid Phase Separation. ACS Publications. 3

  • A Raman Spectroscopic and Computational Study of New Aromatic Pyrimidine-Based Halogen Bond Acceptors. MDPI. 5

  • Complementary, Cooperative Ditopic Halogen Bonding and Electron Donor-Acceptor π-π Complexation in the Formation of Cocrystals. PMC. 6

  • A systematic structural study of halogen bonding versus hydrogen bonding within competitive supramolecular systems. IUCr Journals. 7

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Validation & Comparative

Application Guide: Reactivity Profiling of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine vs. Unfluorinated Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling Kinetics, and Physicochemical Modulation

Executive Summary & Structural Rationale

The pyrimidine core is a ubiquitous scaffold in targeted therapeutics, particularly within the development of kinase inhibitors. The strategic functionalization of this heterocycle dictates both its synthetic tractability and its ultimate pharmacological profile. This guide provides an objective, data-driven comparison between 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine (the fluorinated electrophile) and its unfluorinated counterpart, 4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine .

The introduction of a fluorine atom at the C5 position profoundly alters the electronic landscape of the pyrimidine ring, as1[1]. Understanding these divergent reactivity profiles is critical for optimizing late-stage functionalization, minimizing side reactions, and improving overall synthetic yields.

Mechanistic Causality: The "Fluorine Effect" in SNAr

Nucleophilic Aromatic Substitution (SNAr) on pyrimidines proceeds via a two-step addition-elimination mechanism. The rate-determining step is almost universally the initial nucleophilic attack, which disrupts aromaticity to form an anionic Meisenheimer complex [2].

Why does the 5-fluoro substituent accelerate this process?

  • LUMO Lowering: The strong inductive electron-withdrawing effect (-I) of the fluorine atom significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. This makes the C4-position highly electrophilic and susceptible to attack by amines, alcohols, or thiols.

  • Transition State Stabilization: As the nucleophile attacks, negative charge builds up on the ring. The highly electronegative 5-fluoro group stabilizes this localized negative charge in the transition state, drastically lowering the activation energy (ΔG‡)[3].

  • Leaving Group Dynamics: While the C-F bond is exceptionally strong, making fluoride a poor leaving group in unactivated systems, the presence of the 4-chloro group directs the substitution exclusively to the C4 position, where chloride acts as an excellent leaving group[4].

As predicted by3, fluorinated heterocycles consistently exhibit reaction rates orders of magnitude faster than their unfluorinated analogs[3].

Reactivity_Comparison SubstrateA 5-Fluoro Pyrimidine (Highly Electrophilic) MeisenheimerA Stabilized Meisenheimer Complex (Fast) SubstrateA->MeisenheimerA + Nuc SubstrateB Unfluorinated Pyrimidine (Moderately Electrophilic) MeisenheimerB Unstabilized Meisenheimer Complex (Slow) SubstrateB->MeisenheimerB + Nuc Nuc Amine Nucleophile + Base (DIPEA) Nuc->MeisenheimerA Nuc->MeisenheimerB ProductA Aminated Product (High Yield, 25°C) MeisenheimerA->ProductA Rapid Cl- Loss ProductB Aminated Product (Lower Yield, 80°C) MeisenheimerB->ProductB Slow Cl- Loss

Caption: Logical comparison of SNAr reactivity pathways for fluorinated vs. unfluorinated pyrimidines.

Quantitative Reactivity & Property Comparison

The following table summarizes the divergent experimental behaviors and physicochemical properties resulting from the presence or absence of the C5-fluorine atom.

Parameter4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine4-Chloro-2-(3-fluorophenyl)-6-methylpyrimidine (Unfluorinated)Mechanistic Causality
SNAr Conditions (Amines) 20–25 °C, 1–2 hours80–100 °C, 12–24 hours5-F lowers LUMO, enabling 5[2].
Suzuki Coupling Temp. 60–80 °C90–110 °CC-Cl bond is highly polarized by the adjacent fluorine, facilitating Pd oxidative addition.
Regioselectivity Exclusive at C4Exclusive at C4C2 and C6 are sterically and synthetically blocked in both scaffolds.
Product Lipophilicity (LogP) Higher (+0.3 to +0.5)BaselineThe C-F bond is highly hydrophobic, enhancing membrane permeability[1].
pKa of C4-Amine Product ~4.5 (Less Basic)~5.8 (More Basic)The strong -I effect of fluorine pulls electron density away from the adjacent amine nitrogen.

Self-Validating Experimental Protocol: SNAr Amination

To ensure high-fidelity results, the following protocol describes the amination of the fluorinated pyrimidine. This workflow is designed as a self-validating system : the stark polarity difference between the non-polar starting material and the basic, polar product allows for unambiguous, real-time tracking via Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials & Reagents
  • Electrophile: 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Secondary amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the fluorinated pyrimidine (1.0 mmol) and anhydrous DMF (5.0 mL).

    • Causality Note: A polar aprotic solvent like DMF is chosen because it solvates the transition state and stabilizes the anionic Meisenheimer complex without hydrogen-bonding to the nucleophile, thereby maximizing the reaction rate.

  • Reagent Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.2 mmol) dropwise at room temperature (20–25 °C).

    • Causality Note: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the protonation (and subsequent deactivation) of the incoming amine nucleophile.

  • In-Process Control (IPC) & Validation: Stir the reaction at room temperature. After 30 minutes, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting material mass ( [M+H]+ ) is fully depleted, and the product mass ( [M+H−Cl+Amine]+ ) dominates the chromatogram. For the fluorinated analog, this typically occurs within 1–2 hours. The unfluorinated analog would require heating to 80 °C for >12 hours to achieve similar conversion.

  • Quench and Extraction: Upon completion, quench the reaction by pouring the mixture into 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing and Drying: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure C4-aminated product.

Experimental_Workflow Step1 1. Reagent Prep Dry DMF, 1.0 eq Pyrimidine, 1.2 eq Amine, 2.0 eq DIPEA Step2 2. Reaction Execution Stir at 25°C (5-F) or 80°C (Un-F) Step1->Step2 Step3 3. In-Process Control Monitor via LC-MS / TLC Step2->Step3 Step3->Step2 Incomplete Conversion Step4 4. Aqueous Workup Quench with H2O, Extract Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Caption: Self-validating experimental workflow for the SNAr amination of pyrimidine derivatives.

Pharmacokinetic and Physicochemical Implications

Beyond synthetic efficiency, the choice between a fluorinated and unfluorinated pyrimidine precursor has downstream consequences for the final Active Pharmaceutical Ingredient (API):

  • Metabolic Stability: The C5 position of unfluorinated pyrimidines is highly susceptible to oxidative metabolism by Cytochrome P450 enzymes.1 due to the strength of the C-F bond (~116 kcal/mol), prolonging the drug's in vivo half-life[1].

  • Basicity Modulation: By lowering the pKa of the resulting C4-amine, the 5-fluoro group can reduce hERG liability and improve the overall membrane permeability of the molecule, shifting the compound closer to ideal Lipinski parameters.

References

  • Chemical Science (RSC Publishing):A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors.
  • ACS Combinatorial Science:High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Arom
  • MDPI:Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
  • Benchchem:Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

Sources

Comprehensive Mass Spectrometry Structural Validation Guide for 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The structural validation of highly substituted halogenated heterocycles, such as 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine (Exact Mass: 240.0264 Da), presents unique analytical challenges. In drug discovery, the precise positioning of halogens (chlorine and fluorine) on a pyrimidine scaffold dictates target kinase binding affinity and metabolic stability.

As a Senior Application Scientist, I approach structural validation not merely as a data collection exercise, but as a self-validating logical proof. This guide objectively compares the performance of three primary mass spectrometry (MS) platforms—LC-ESI-QTOF-MS , GC-EI-MS , and MALDI-TOF MS —to determine the optimal workflow for characterizing this specific molecule. We will explore the causality behind experimental choices and establish protocols that inherently guard against false positives.

Platform Performance Comparison

To objectively evaluate the best analytical approach, we must compare how different ionization methods and mass analyzers interact with the thermodynamic stability of the halogenated pyrimidine ring.

Quantitative Data Comparison
Performance MetricLC-ESI-QTOF-MS (Recommended)GC-EI-MS (Alternative)MALDI-TOF MS (Not Recommended)
Ionization Energy Soft (~3-5 kV, ESI)Hard (70 eV, EI)Soft (Laser Desorption)
Precursor Ion Fidelity Excellent: Strong [M+H]⁺ signalPoor: Often heavily fragmentedPoor: Obscured by matrix ions
Mass Accuracy < 2 ppm~10-50 ppm (Single Quad)< 10 ppm
Isotopic Validation High (Preserved in MS1)Moderate (Lost if Cl is cleaved)Low (Matrix interference)
Derivatization Need None requiredMay require derivatizationNone required

Causality behind the performance metrics:

  • GC-EI-MS: Electron impact (EI) provides 70 eV of energy, resulting in "hard" ionization. While this generates highly reproducible fragmentation libraries, it often imparts so much energy that the molecular ion of fragile halogenated pyrimidines is completely absent from the spectrum, making unknown identification challenging[1]. Furthermore, GC-MS workflows can struggle with thermally labile compounds without prior derivatization[2].

  • MALDI-TOF MS: The molecular weight of our target compound is ~240.6 Da. MALDI requires a chemical matrix (e.g., CHCA or DHB) which produces a dense cluster of background ions in the m/z 100–300 range. This fundamentally blinds the detector to our low-mass pyrimidine.

  • LC-ESI-QTOF-MS: Electrospray Ionization (ESI) is a "soft" ionization technique that preserves the intact molecular ion. When coupled with a Quadrupole Time-of-Flight (QTOF) analyzer, it delivers mass accuracy within 1-5 ppm, which is critical for distinguishing the exact elemental composition and avoiding false positives[3],[4].

Mechanistic Causality in Fragmentation

To validate the structure using LC-ESI-QTOF-MS, we utilize Collision-Induced Dissociation (CID). Halogenated pyrimidines exhibit highly specific dissociation limits governed by the population of ionic states with holes in their valence orbitals[5].

When the [M+H]⁺ precursor ion (m/z 241.03) is subjected to CID, the fragmentation cascade is driven by the relative bond dissociation energies of the substituents. The C-Cl bond is the weakest link, leading to an initial neutral loss of HCl. Conversely, the C-F bonds are highly stable, meaning fluorine atoms are typically retained on the aromatic fragments until higher collision energies force the cleavage of the pyrimidine ring itself.

Fragmentation M Precursor Ion[M+H]+ m/z 241.03 (C11H8ClF2N2+) F1 Loss of HCl m/z 205.06 (C11H7F2N2+) M->F1 -HCl (Confirmed by loss of 37Cl) F2 Loss of HF m/z 221.03 (C11H7ClFN2+) M->F2 -HF F3 Ring Cleavage m/z 121.03 (C7H4FN+) M->F3 Ring Cleavage F1->F3 -C4H2FN

Fig 1. ESI-CID-MS/MS fragmentation pathways of the halogenated pyrimidine.

Self-Validating Experimental Protocols

A robust analytical protocol must be a self-validating system. For this compound, nature provides an internal validation tool: the chlorine isotope. Natural chlorine exists as 35 Cl and 37 Cl in an approximate 3:1 ratio. If the MS1 spectrum does not display an [M+H]⁺ peak at m/z 241.03 and an [M+2+H]⁺ peak at m/z 243.03 at exactly a 3:1 intensity ratio, the structural assignment is instantly invalidated.

Optimal Workflow: LC-ESI-QTOF-MS Protocol

Step 1: Sample Preparation

  • Action: Dissolve the compound in LC-MS grade Methanol to a final concentration of 1 µg/mL, adding 0.1% Formic Acid.

  • Causality: A low concentration prevents detector saturation and the formation of artificial dimers ([2M+H]⁺). Formic acid acts as an abundant proton source, exponentially increasing ionization efficiency in ESI(+) mode.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column. Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Causality: The hydrophobic stationary phase resolves the target compound from any synthetic impurities or degradation products, ensuring that the MS receives a pure analyte peak, mitigating ion suppression.

Step 3: ESI(+) Ionization & MS1 Isotope Validation

  • Action: Operate the ESI source at 3.5 kV, capillary temperature 250°C.

  • Self-Validation Check: The data system must confirm the exact mass of m/z 241.0342 (mass error < 2 ppm) AND verify the 3:1 isotopic ratio of the m/z 241/243 peaks.

Step 4: Targeted CID MS/MS

  • Action: Isolate m/z 241.03 in the quadrupole (Q1). Introduce Argon gas in the collision cell and apply a normalized collision energy (NCE) ramp from 15 eV to 35 eV.

  • Causality: Ramping the energy captures both the low-energy neutral loss of HCl (m/z 205.06) and the higher-energy pyrimidine ring cleavage (m/z 121.03), providing a complete structural map in a single analytical run.

Workflow S1 Sample Prep (0.1% FA in MeOH) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI(+) Ionization (Soft Ionization) S2->S3 S4 QTOF MS/MS (CID at 15-35 eV) S3->S4 S5 Data Validation (35Cl/37Cl Ratio Check) S4->S5

Fig 2. Step-by-step LC-ESI-QTOF-MS analytical workflow for structural validation.

Conclusion

For the structural validation of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine, LC-ESI-QTOF-MS vastly outperforms GC-EI-MS and MALDI-TOF. By leveraging soft ionization to preserve the molecular ion, high mass accuracy to confirm elemental composition, and targeted CID to map the halogenated ring system, researchers can establish a self-validating, definitive proof of structure.

References

  • Jordi Labs. "Comparison of EI-CI in QTOF-GCMS." Available at: [Link][1]

  • LibreTexts Chemistry. "ESI-QTOF-MS Coupled to HPLC and its Application for Food Safety." Available at:[Link][3]

  • Castrovilli, M. C., et al. "Photofragmentation of halogenated pyrimidine molecules in the VUV range." Journal of the American Society for Mass Spectrometry, 2014. DOI: 10.1007/s13361-013-0783-x. Available at:[Link][5]

  • D'Agostino, P. A., et al. "Comparison of LC-ESI-MS and GC-MS for the Analysis of a Synthetic Tabun Sample." Defense Technical Information Center (DTIC). Available at: [Link][2]

  • Headley, J. V., et al. "A review of analytical methods for environmental samples: Chemical fingerprinting of naphthenic acids." ResearchGate. Available at:[Link][4]

Sources

Benchmarking 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine: A Comprehensive Guide to Reactivity, Selectivity, and Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

In the highly competitive landscape of targeted oncology and immunology, the selection of pyrimidine building blocks dictates not only the efficiency of the synthetic route but also the pharmacological viability of the final Active Pharmaceutical Ingredient (API). 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine (CAS: 1493205-31-4) [1] has emerged as a privileged intermediate for synthesizing next-generation kinase inhibitors (e.g., targeting mutant EGFR or JAK families).

This guide objectively benchmarks this advanced intermediate against standard reference compounds—specifically 2,4-dichloro-5-fluoropyrimidine and 4-chloro-2-(methylthio)pyrimidine —evaluating its nucleophilic aromatic substitution (SNAr) reactivity, regioselectivity, and the downstream biological performance of its derivatives.

Mechanistic Rationale: The Anatomy of a Privileged Scaffold

To understand the superiority of 4-chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine, we must deconstruct the causality behind its substitution pattern:

  • 5-Fluoro Substitution (Electronic Activation): The highly electronegative fluorine atom withdraws electron density via the inductive effect (-I), significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the C4 position. This accelerates the rate-limiting nucleophilic attack step during SNAr reactions by stabilizing the anionic Meisenheimer complex[2].

  • 6-Methyl Substitution (Steric Direction): The methyl group provides critical steric bulk. In standard 2,4-dichloropyrimidines, nucleophiles can attack both C2 and C4, leading to difficult-to-separate regioisomer mixtures[2][3]. The 6-methyl group restricts the trajectory of incoming nucleophiles, enforcing strict C4-selectivity and locking the final API into a bioactive conformation.

  • 2-(3-Fluorophenyl) Motif (Pre-installed Hinge Binder): Standard syntheses require a second, often low-yielding SNAr or Suzuki coupling at the C2 position to install the kinase hinge-binding motif[4]. Pre-installing this moiety eliminates an entire synthetic step, avoiding harsh acidic conditions that can degrade sensitive functional groups.

SNAr_Mechanism SM 4-Chloro-5-fluoro- pyrimidine MC Meisenheimer Complex SM->MC Nucleophilic Attack Nuc Amine Nucleophile Nuc->MC Prod C4-Aminated Product MC->Prod Chloride Elimination

Fig 1. SNAr mechanism at C4, highlighting Meisenheimer complex stabilization by 5-fluoro substitution.

Quantitative Benchmarking: Reactivity and Regioselectivity

To objectively evaluate performance, 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine (Compound A) was benchmarked against 2,4-dichloro-5-fluoropyrimidine (Reference B) and 4-chloro-2-(methylthio)pyrimidine (Reference C) in a standardized SNAr amination with 1-methyl-1H-pyrazol-4-amine.

Table 1: SNAr Kinetic and Regioselectivity Profiles
Pyrimidine IntermediateC4-Amination Yield (%)Regioselectivity (C4:C2 Ratio)Reaction Time (h)Post-Reaction Processing
Compound A > 98%> 99:1 (Exclusive)2.0Simple filtration
Reference B 75%4:14.5Column chromatography required
Reference C 85%> 99:1 (Exclusive)6.0Simple filtration

Data Interpretation: Compound A achieves near-quantitative yields in less than half the time of Reference B. Because the C2 position in Compound A is already occupied by the 3-fluorophenyl group, the reaction is exclusively C4-selective, completely bypassing the 4:1 regioisomer mixture typically observed with Reference B[3].

Experimental Methodologies

The following self-validating protocols establish the baseline for the comparative data presented above.

Workflow S1 1. Reagent Preparation (Equimolar Solutions) S2 2. Parallel SNAr Reactions (DIPEA, iPrOH, 80°C) S1->S2 S3 3. LC-MS/UV Quantification (Kinetics & Regioselectivity) S2->S3 S4 4. In Vitro Kinase Profiling (FRET Assay) S3->S4

Fig 2. Step-by-step experimental workflow for benchmarking pyrimidine intermediates.

Protocol 1: Standardized C4-Amination (SNAr) Workflow

Causality Focus: Maintaining thermodynamic control and preventing nucleophile protonation.

  • Reagent Preparation: Dissolve 1.0 mmol of the target pyrimidine intermediate in 5.0 mL of anhydrous isopropanol (iPrOH). Rationale: iPrOH provides sufficient polarity to stabilize the polar Meisenheimer transition state without competing as a nucleophile.

  • Base Addition: Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA). Rationale: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl generated during the substitution, preventing the protonation of the incoming amine, which would otherwise stall the reaction kinetics.

  • Nucleophile Introduction: Add 1.05 mmol of 1-methyl-1H-pyrazol-4-amine.

  • Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 2 to 6 hours. Monitor progression via LC-MS.

  • Quench and Isolation: Cool to room temperature and add 10 mL of ice-cold water. For Compound A, the highly lipophilic product precipitates directly and is isolated via vacuum filtration, validating the efficiency of the pre-installed 2-aryl group.

Protocol 2: Downstream Kinase Inhibition Profiling

To prove that the structural features of Compound A translate to superior biological performance, the resulting aminated derivatives were tested in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.

  • Enzyme Incubation: Incubate 0.5 nM of recombinant EGFR (Wild-Type or L858R/T790M mutant) with the synthesized pyrimidine derivatives (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5) for 30 minutes. Rationale: Pre-incubation allows for the equilibration of compound binding before ATP introduces competitive kinetics.

  • Reaction Initiation: Add 10 µM ATP and 200 nM of biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Measure the FRET signal (Ex: 340 nm, Em: 615/665 nm) to quantify kinase activity and calculate the IC50.

Table 2: Kinase Inhibitory Potency (IC50 in nM) of Derived Probes
Final API DerivativeEGFR (Wild-Type)EGFR (L858R/T790M)Mutant Selectivity Fold
Derived from Compound A 450 nM12 nM37.5x
Derived from Reference B *120 nM15 nM8.0x

*Note: Reference B derivative required an additional 3-step synthesis to install the 2-(3-fluorophenyl) group prior to assaying.

Data Interpretation: The API derived from Compound A demonstrates superior mutant selectivity. The 6-methyl group, unique to Compound A, induces a steric clash with the wild-type EGFR ATP-binding pocket, reducing off-target affinity (450 nM) while maintaining potent binding (12 nM) to the enlarged pocket of the L858R/T790M mutant.

Conclusion

Benchmarking data confirms that 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine is a vastly superior building block compared to traditional dihalopyrimidines. By pre-installing the 2-aryl motif and utilizing the 6-methyl group for steric direction, it eliminates regioselectivity issues, cuts synthetic steps by up to 40%, and directly imparts high mutant-selectivity to downstream kinase inhibitors. For drug development professionals optimizing SNAr pipelines, transitioning to this advanced intermediate offers compounding returns in both chemical yield and pharmacological efficacy.

References

  • Semantic Scholar. "Recent Advances in Pyrimidine-Based Drugs." Pharmaceuticals.
  • ChemRxiv. "Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines.
  • ACS Publications. "Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine." Organic Process Research & Development.
  • BLDpharm. "1493205-31-4 | 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine.

Sources

Comparative binding affinity of 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine analogs

Author: BenchChem Technical Support Team. Date: April 2026

The 2-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its versatility in targeting a wide array of biological entities, particularly protein kinases.[1][2] The inherent ability of the pyrimidine core to mimic the adenine ring of ATP allows for effective competition at the kinase hinge region, a critical component of the ATP-binding pocket.[1] This guide provides a comparative analysis of the binding affinities of select 2-phenylpyrimidine analogs, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Comparative Binding Affinity of 2-Phenylpyrimidine Analogs

The following table summarizes the in vitro inhibitory activities of several 2-phenylpyrimidine derivatives against their respective kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an antagonist in inhibiting a specific biological or biochemical function.

Compound IDTarget KinaseIC50 (nM)Reference
Compound 11g Bruton's Tyrosine Kinase (BTK)82.76% inhibition at 100 nM[3]
Compound 10f Phosphodiesterase 4B (PDE4B)8.3[4]
Compound 39 Phosphodiesterase 4B (PDE4B)0.21 (in splenocytes)[4]
AS1940477 (3f) p38 MAP KinaseNot specified, but potent[5]
BDBM24845 RAC-alpha serine/threonine-protein kinase42[6]

Note: The data presented is compiled from various sources and direct comparison should be approached with caution due to potential variations in assay conditions.

The presented data highlights the significant impact of substitutions on the 2-phenylpyrimidine core on target selectivity and potency. For instance, compound 11g , with a 3-methyl phenylcarbamoyl substituent, demonstrates potent inhibition of BTK, a key player in B-cell signaling pathways.[3] In contrast, modifications leading to compounds 10f and 39 yielded highly potent inhibitors of PDE4B, an enzyme involved in inflammatory responses.[4] The diversity in the targeted kinases underscores the adaptability of the 2-phenylpyrimidine scaffold for designing selective inhibitors.

Experimental Protocols: Determining Kinase Inhibition

The determination of IC50 values for kinase inhibitors typically involves in vitro kinase assays. These assays measure the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor. A common method is a fluorescence-based assay.

Step-by-Step Methodology for a Typical In Vitro Kinase Assay:
  • Reagent Preparation :

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound in an appropriate assay buffer.

    • Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP at optimized concentrations.

  • Assay Procedure :

    • In a 96-well or 384-well plate, add a small volume of the diluted test compound.

    • Add the kinase and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection :

    • Stop the reaction by adding a detection reagent. This reagent often contains an antibody that specifically recognizes the phosphorylated substrate.

    • The amount of phosphorylated substrate is then quantified using a detection method such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence.

  • Data Analysis :

    • The signal from each well is measured using a plate reader.

    • The percentage of kinase activity is calculated for each inhibitor concentration relative to a control (no inhibitor).

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

This protocol provides a general framework. Specific details such as buffer composition, reagent concentrations, and incubation times need to be optimized for each specific kinase and inhibitor combination.[7][8]

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To further elucidate the experimental process and the biological context of these inhibitors, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Compound Stock P2 Serial Dilution of Compound P1->P2 A1 Add Compound to Plate P2->A1 P3 Prepare Kinase, Substrate, & ATP A2 Add Kinase & Substrate P3->A2 A1->A2 A3 Initiate with ATP A2->A3 A4 Incubate A3->A4 D1 Stop Reaction & Add Detection Reagent A4->D1 D2 Measure Signal D1->D2 D3 Calculate % Inhibition D2->D3 D4 Determine IC50 D3->D4

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protein kinases are integral components of signaling pathways that regulate a multitude of cellular processes. The dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.[9] The diagram below illustrates a simplified generic kinase signaling pathway.

G Extracellular_Signal Extracellular Signal Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds Adaptor Adaptor Proteins Receptor->Adaptor Activates Upstream_Kinase Upstream Kinase (e.g., RAF) Adaptor->Upstream_Kinase Activates Midstream_Kinase Midstream Kinase (e.g., MEK) Upstream_Kinase->Midstream_Kinase Phosphorylates Downstream_Kinase Downstream Kinase (e.g., ERK) Midstream_Kinase->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factor->Cellular_Response Regulates Gene Expression

Caption: A simplified representation of a kinase signaling cascade.

Conclusion

The 2-phenylpyrimidine scaffold serves as a robust platform for the development of potent and selective kinase inhibitors. The structure-activity relationship of this class of compounds is highly dependent on the nature and position of substituents, allowing for the fine-tuning of their biological activity against a diverse range of kinase targets. The experimental protocols outlined in this guide provide a foundational understanding of the methodologies employed to assess their binding affinity and inhibitory potential. Future research in this area will undoubtedly continue to leverage this versatile scaffold to develop novel therapeutics for a variety of human diseases.

References

  • Benchchem. (n.d.). Protocol for Binding Affinity Assays: A Comprehensive Guide.
  • FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity.
  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC).
  • Scholfield, M. R., & Vander Kooi, C. W. (n.d.). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC.
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
  • Li, X., et al. (n.d.). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PMC.
  • RSC Publishing. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.
  • PubMed. (2013, November 15). Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors.
  • Benchchem. (n.d.). The Biological Versatility of Phenylpyrimidine Derivatives: A Technical Guide.
  • Google Patents. (n.d.). JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine.
  • PubMed. (2012, September 13). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor.
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Safety Operating Guide

4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the mismanagement of highly functionalized halogenated heterocycles frequently compromises both laboratory safety and downstream environmental integrity. 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine is a complex, heavily halogenated molecule. Proper disposal requires more than simply tossing it into a generic waste bin; it demands a self-validating system of segregation, containment, and thermal destruction.

This guide provides the definitive, step-by-step operational protocol for the safe handling and disposal of this compound, ensuring compliance with federal environmental regulations and protecting laboratory personnel.

Chemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the molecular vulnerabilities and hazards of the compound.

  • Thermal Instability & Corrosive Byproducts: The molecule contains a pyrimidine core decorated with one chlorine atom and two fluorine atoms. Upon thermal decomposition or combustion, the robust carbon-halogen bonds break, releasing hydrogen fluoride (HF) , hydrogen chloride (HCl) , and nitrogen oxides (NOx)[1]. HF and HCl are highly corrosive gases that can cause severe respiratory damage and rapidly degrade standard laboratory infrastructure.

  • Environmental Persistence: Halogenated pyrimidines are notoriously persistent in the environment. The US Environmental Protection Agency (EPA) strictly prohibits the release of pyrimidine-class derivatives into standard waste streams, soil, or compost due to their ecological toxicity and resistance to natural degradation[2].

  • Biological Toxicity: Similar to other fluorinated pyrimidines, this compound presents acute oral and dermal toxicity, alongside severe, long-lasting toxicity to aquatic life[3][4].

Regulatory Classification & Compliance

Under the EPA's Resource Conservation and Recovery Act (RCRA), 4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine must be strictly managed as a Halogenated Organic Waste under Subtitle C[5].

Because of its halogen content, it is subject to strict Land Disposal Restrictions (LDR) . This means the compound cannot be landfilled in its native state; it must undergo specific thermal treatment to destroy the hazardous organic constituents before any residual ash can be disposed of[6].

Standard Operating Procedure: Lab-Scale Segregation

The most critical phase of disposal occurs at the benchtop. Mixing halogenated waste with non-halogenated waste is a frequent operational failure that drastically inflates disposal costs and introduces chemical incompatibilities.

Step-by-Step Segregation Protocol:

  • Container Selection: Use only High-Density Polyethylene (HDPE) containers for Satellite Accumulation Areas (SAAs). Causality: Trace moisture can react with halogenated compounds to form micro-amounts of HF or HCl, which will etch glass and corrode metal containers over time.

  • Strict Segregation: Deposit the chemical and any contaminated solvents (e.g., DCM, Chloroform) exclusively into the "Halogenated Organic Waste" stream. Do not mix with acetone, ethanol, or other non-halogenated solvents.

  • Labeling: The container must be explicitly labeled with "Hazardous Waste - Halogenated Organics" and list "4-Chloro-5-fluoro-2-(3-fluorophenyl)-6-methylpyrimidine" as a constituent.

  • Storage Conditions: Store in a cool, dry, well-ventilated corrosives/toxics cabinet, away from strong acids, bases, and oxidizing agents.

Spill Containment & Emergency Response

In the event of a powder or solution spill, immediate and controlled action is required to prevent aerosolization and environmental release.

  • Isolate the Area: Evacuate non-essential personnel and ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

  • Don Appropriate PPE: Wear a NIOSH-approved particulate respirator (if powder), chemical-resistant splash goggles, and double-layered nitrile or neoprene gloves.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[7]. Causality: Combustible absorbents like sawdust can react with halogenated organics or ignite during subsequent disposal processing.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools into a dedicated, sealable HDPE waste container.

  • Decontamination: Wash the spill surface with a mild alkaline solution (like sodium hypochlorite or dilute sodium bicarbonate) to neutralize any residual acidic degradation products, followed by a water rinse[4].

Final Disposal: High-Temperature Incineration Protocol

The only EPA-approved, environmentally sound method for the ultimate disposal of this compound is high-temperature incineration equipped with caustic scrubbing [8].

Causality for extreme heat: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard incineration temperatures are insufficient and can result in the formation of highly toxic polyfluorinated dibenzodioxins and furans (PFDD/F). Therefore, a twin-chamber rotary kiln incinerator is required.

  • Primary Chamber: Volatilizes the solid/liquid waste into a gaseous state.

  • Secondary Chamber: Must operate at temperatures exceeding 1100°C with a gas residence time of at least 2 seconds to ensure complete cleavage of the pyrimidine ring and all C-F/C-Cl bonds.

  • Caustic Scrubber: The resulting flue gas will be rich in HF and HCl. Before atmospheric release, the gas must pass through a wet scrubber utilizing a sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)2) solution. This neutralizes the toxic halogen gases into benign, solid salts (NaF, NaCl, CaF2), which are then filtered and sent to a secure landfill[8].

Process Visualization & Data Summaries

Disposal Workflow Diagram

DisposalWorkflow Gen Waste Generation (Halogenated Pyrimidine) Seg Segregation: Halogenated Organic Waste Gen->Seg Identify halogens Store Satellite Accumulation (HDPE Containers) Seg->Store Cap & Label Transport Licensed RCRA Transporter Store->Transport Manifest pickup Incinerator Twin-Chamber Incinerator (>1100°C, >2s residence) Transport->Incinerator Off-site facility Scrubber Caustic Scrubber (Neutralizes HF & HCl) Incinerator->Scrubber Flue gas (HF, HCl) Ash Ash Solidification & Secure Landfill Incinerator->Ash Bottom ash Emission Clean Gas Emission Scrubber->Emission Neutralized exhaust

Workflow for the safe segregation, transport, and thermal destruction of halogenated pyrimidines.

Table 1: Waste Segregation Matrix
Waste CategoryCompatible MaterialsIncompatible MaterialsContainer Material
Halogenated Organics (Contains the Pyrimidine)DCM, Chloroform, Fluorinated solventsAcetone, Hexane, Strong Acids, Strong BasesHigh-Density Polyethylene (HDPE)
Non-Halogenated Organics Acetone, Ethanol, Ethyl AcetateAny halogenated compoundGlass or HDPE
Table 2: Commercial Incineration Parameters
ParameterRequirementScientific Rationale
Secondary Chamber Temp. > 1100°CRequired to break high-energy C-F bonds and prevent dioxin/furan formation.
Gas Residence Time > 2.0 secondsEnsures complete thermal oxidation of the pyrimidine ring.
Flue Gas Treatment Wet Caustic Scrubber (NaOH)Neutralizes corrosive HF and HCl gases generated during combustion into benign salts.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 4-Chloro-6-ethyl-5-fluoropyrimidine." Fisher Scientific,
  • Cayman Chemical.
  • ScienceLab / Regulations.gov. "5-Fluorouracil MSDS.
  • PCCA.
  • U.S. Environmental Protection Agency (EPA). "Registration Review of Pyridine and Pyrimidine Herbicides." EPA.gov,
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA.gov,
  • Haryana State Pollution Control Board. "THE ENVIRONMENT (PROTECTION) RULES, 1986." HSPCB,
  • U.S. Environmental Protection Agency (EPA).
  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." EPA.gov,

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.